Alterporriol B
Description
isolated from fermentation product of fungus Alternaria porri (Ellis) Ciferri; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
88901-69-3 |
|---|---|
Molecular Formula |
C32H26O13 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
4,6-dihydroxy-2-methoxy-7-methyl-1-[(5S,6R,7R,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26O13/c1-9-5-10-11(6-12(9)33)25(36)17-13(34)7-15(44-3)19(21(17)26(10)37)20-16(45-4)8-14(35)18-22(20)28(39)24-23(27(18)38)29(40)31(42)32(2,43)30(24)41/h5-8,29-31,33-35,40-43H,1-4H3/t29-,30+,31+,32+/m0/s1 |
InChI Key |
YHXUFRJJYFYRSH-SYEZAVJTSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@]([C@@H]6O)(C)O)O)O)O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC |
Appearance |
Solid powder |
Other CAS No. |
88901-69-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alterporriol B Ap-B 3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Alterporriol B from Alternaria porri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Alterporriol B, a novel metabolic pigment produced by the fungus Alternaria porri. The methodologies outlined herein are based on the foundational research that first identified this compound, offering a detailed protocol for its extraction and purification. All quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
Alternaria porri is a fungal pathogen known to produce a variety of secondary metabolites, including a class of pigments known as anthraquinones. Among these, this compound stands out as a novel bianthraquinone derivative. The initial discovery and structural elucidation of this compound laid the groundwork for further investigation into its chemical properties and potential biological activities. This document serves as a comprehensive resource for researchers seeking to isolate and study this compound.
Fungal Cultivation and Metabolite Production
The production of this compound is initiated by the cultivation of Alternaria porri under specific laboratory conditions designed to promote the generation of its secondary metabolites.
Culture Conditions
The strain of Alternaria porri (Ellis) Ciferri is cultivated on a specialized medium to stimulate pigment production.
Experimental Protocol:
-
Medium Preparation: A stone-leek decoction is utilized as the primary culture medium.
-
Inoculation: The prepared medium is inoculated with a viable culture of Alternaria porri.
-
Incubation: The culture is incubated under conditions optimized for fungal growth and metabolite synthesis. While the original study does not specify the exact temperature and duration, typical cultivation of Alternaria species for secondary metabolite production is often carried out at temperatures between 20-25°C for several weeks in stationary or submerged culture.
Extraction and Isolation of this compound
The isolation of this compound from the fungal culture involves a multi-step extraction and chromatographic purification process. The workflow is designed to separate the compound of interest from a complex mixture of other metabolites.
Extraction Workflow
Experimental Protocol:
-
Initial Extraction: The culture liquid and mycelium (30.4 liters) are extracted with ethyl acetate to obtain the crude coloring matter.[1]
-
Bicarbonate Partitioning: The resulting extract is partitioned between a 5% sodium bicarbonate solution and an organic solvent. The insoluble part is collected for further processing.[1]
-
Carbonate Partitioning: The bicarbonate-insoluble fraction is then subjected to a similar partitioning step using a 5% sodium carbonate solution. The soluble part from this step, which contains this compound, is collected.[1]
-
Silicic Acid Chromatography: The 5% sodium carbonate soluble fraction is subjected to repeated column chromatography on silicic acid (Merck Kiesel Gel 60).[1] The mobile phase used is a solvent system of methanol-chloroform-formic acid (5:95:2).[1]
-
Preparative Thin-Layer Chromatography (TLC): Further purification is achieved through preparative TLC on Merck Kiesel Gel GF2S4 plates.[1] The solvent system for TLC is chloroform-acetone-formic acid (200:100:2).[1] This step yields three dark-red pigments, including this compound (Ap-B).[1]
Quantitative Data
The isolation process yields a specific quantity of this compound from the initial culture volume.
| Parameter | Value | Reference |
| Initial Culture Volume | 30.4 Liters | [1] |
| Yield of this compound | 61 mg | [1] |
Physicochemical and Spectroscopic Characterization
The structure of this compound was elucidated using a combination of physicochemical measurements and spectroscopic techniques.
| Property / Technique | Observation | Reference |
| Physical Appearance | Dark-red pigment | [1] |
| Melting Point | >300°C | [1] |
| Optical Rotation | [α]D²⁰ -310° (c=0.05 in C₂H₅OH) | [1] |
| Molecular Formula | C₃₂H₂₆O₁₃ | [1] |
| Molecular Weight | 618 g/mol | [1] |
| Infrared (IR) Spectroscopy (νmax cm⁻¹) | 3000-3700 (broad OH), 1670, 1650 (non-chelated C=O), 1640 (chelated C=O), 1210 (phenolic OH), 1160 (tert-OH), 1110 (sec-OH) | [1] |
| Mass Spectrometry (MS) | ||
| Field Desorption (FD-MS) | m/z 582 (M⁺ - 2H₂O) | [1] |
| Secondary Ion (SI-MS) | m/z 641 (M⁺ + Na), 619 (M⁺ + H) | [1] |
| High Resolution (In Beam EI) | m/z 582.1161 (C₃₂H₂₂O₁₁, M⁺ - 2H₂O), 566.1204 (C₃₂H₂₂O₁₀), 551.1026 (C₃₁H₁₉O₁₀), 535.1000 (C₃₁H₂₉O₉), 284.0695 (C₁₆H₁₂O₅), 255.0646 (C₁₅H₁₁O₄) | [1] |
| ¹H-NMR (in d₄-acetic acid) | δ 3.71 (3H, s, OCH₃), δ 3.72 (3H, s, OCH₃), δ 2.33 (3H, s, aromatic CH₃), δ 6.81 (1H, s, aromatic H), δ 6.82 (1H, s, aromatic H), δ 7.55 (1H, s, aromatic H), δ 7.60 (1H, s, aromatic H), δ 4.40 (1H, s, methine H), δ 4.91 (1H, d, J=7.8Hz, methine H), δ 4.01 (1H, d, J=7.8Hz, methine H) | [1] |
Structure of this compound
Based on the comprehensive spectroscopic data, the structure of this compound was determined to be 2,2'-dimethoxy-4,6,4',5',6',7',8'-heptahydroxy-7,7'-dimethyl-(5'S,6'R,7'S,8'R)-5',6',7',8'-tetrahydro-1,1'-bianthraquinone.[1]
Conclusion
This technical guide has detailed the pioneering work on the discovery and isolation of this compound from Alternaria porri. The provided experimental protocols and quantitative data offer a foundational resource for the replication of this work and for the further exploration of this compound's chemical and biological properties. The methodologies described, from fungal cultivation to chromatographic purification and spectroscopic analysis, are fundamental to the field of natural product chemistry and will be of significant value to researchers in this and related disciplines.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Alterporriol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of Alterporriol B, a naturally occurring bianthraquinone. The information is curated for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a red pigment that has been isolated from the fungus Alternaria porri, the causal agent of black spot disease in Allium species. Its chemical structure was elucidated in 1984 as a modified bianthraquinone.
The systematic IUPAC name for this compound is 2,2'-dimethoxy-4,6,4',5',6',7',8'-heptahydroxy-7,7'-dimethyl-(5'S,6'R,7'S,8'R)-5',6',7',8'-tetrahydro-1,1'-bianthraquinone .
The chemical structure of this compound is characterized by two anthraquinone moieties linked together. One of these moieties is a tetrahydroanthraquinone, indicating a partial saturation of one of the aromatic rings. The molecule possesses multiple hydroxyl and methoxy functional groups, which contribute to its chemical properties and potential biological activities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₃₂H₂₆O₁₃ | [Suemitsu et al., 1984] |
| Molecular Weight | 618.54 g/mol | [Suemitsu et al., 1984] |
| CAS Number | 88901-69-3 | |
| SMILES | O=C1C2=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--(O)[C@@H]2O)C(C3=C(O)C=C(OC)C@=C(C(OC)=CC(O)=C4C(C5=C6C=C(C)C(O)=C5)=O)=C4C6=O)C1=O) |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Red pigment | [Suemitsu et al., 1984] |
| Melting Point | >300 °C | [Suemitsu et al., 1984] |
| Optical Rotation | [α]D -310° | [Suemitsu et al., 1984] |
| Infrared (IR) Spectroscopy (νmax cm⁻¹) | 3000-3700 (broad OH), 1670, 1650 (non-chelated C=O), 1640 (chelated C=O), 1210 (phenolic OH), 1160 (tert-OH), 1110 (sec-OH) | [Suemitsu et al., 1984] |
| ¹H-NMR (in d₄-acetic acid) | δ 3.71 (3H, s, OCH₃), 3.72 (3H, s, OCH₃), 2.33 (3H, s, Ar-CH₃), 6.81 (1H, s, Ar-H), 6.82 (1H, s, Ar-H), 7.55 (1H, s, Ar-H), 7.60 (1H, s, Ar-H), 4.40 (1H, s, CH), 4.91 (1H, d, J=7.8Hz, CH), 4.01 (1H, d, J=7.8Hz, CH) | [Suemitsu et al., 1984] |
| Mass Spectrometry (MS) | SI-MS m/z: 641 (M⁺+Na), 619 (M⁺+H) | [Suemitsu et al., 1984] |
Experimental Protocols
Isolation and Purification of this compound from Alternaria porri
The following protocol is based on the methodology described by Suemitsu et al. (1984) for the isolation of this compound.
p38/ERK MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 cascades, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is also common in cancer. Altersolanol B has been observed to have opposing effects on the p38 and ERK pathways.
Potential Antioxidant and Enzyme Inhibitory Activities
Many phenolic compounds, including anthraquinones, exhibit antioxidant properties due to their ability to scavenge free radicals. The multiple hydroxyl groups in the structure of this compound suggest that it may possess antioxidant capacity. Furthermore, various natural products are known to be enzyme inhibitors. The complex structure of this compound makes it a candidate for binding to and modulating the activity of various enzymes, which could be another avenue for its potential therapeutic effects.
Conclusion and Future Directions
This compound is a structurally interesting natural product with potential for further investigation. While its chemical structure and some physicochemical properties have been established, there is a significant lack of data regarding its biological activities. Future research should focus on:
-
Comprehensive Spectroscopic Analysis: A complete characterization including detailed 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry is needed to confirm the structure and provide a complete dataset for future reference.
-
Biological Screening: Systematic screening of this compound for a range of biological activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory effects, is warranted.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanisms of action, including its effects on cellular signaling pathways.
-
Synthesis: The development of a total synthesis or semi-synthetic routes for this compound and its analogs would facilitate further biological evaluation and structure-activity relationship (SAR) studies.
This in-depth guide provides a solid foundation for researchers and scientists interested in exploring the potential of this compound as a lead compound for drug discovery and development.
The Unveiling of Alterporriol B: A Deep Dive into its Fungal Biosynthetic Pathway
Abstract:
Alterporriol B, a tetrahydroanthraquinone derivative produced by fungi of the genus Alternaria, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of the related polyketide, alternariol. We delve into the genetic architecture of the putative biosynthetic gene cluster, the enzymatic machinery involved, and the potential regulatory signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this fascinating fungal secondary metabolite.
Introduction to this compound and Fungal Polyketides
This compound is a member of the diverse family of polyketides, secondary metabolites produced by bacteria, fungi, and plants. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of these compounds typically follows the acetate-malonate pathway, where a starter unit (acetyl-CoA) is iteratively condensed with extender units (malonyl-CoA) to form a poly-β-keto chain. This chain then undergoes a series of modifications, including cyclization, aromatization, oxidation, and reduction, to yield the final complex structure.
This compound is specifically a tetrahydroanthraquinone, a class of compounds known to be produced by various Alternaria species, including Alternaria porri.[1] Its structure is a heterodimer composed of two distinct tetrahydroanthraquinone units.
The Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a scientifically sound hypothesis can be formulated based on the well-characterized biosynthesis of a structurally similar and co-occurring metabolite, alternariol (AOH). The biosynthetic gene cluster for AOH has been identified in Alternaria alternata and is centered around a non-reducing polyketide synthase (NR-PKS) encoded by the pksJ gene.[2][3] Given that Alternaria porri also produces AOH, it is highly probable that a homologous gene cluster is responsible for the biosynthesis of the monomeric precursors of this compound.
The proposed pathway can be divided into three main stages:
-
Polyketide Chain Assembly: A type I iterative PKS, homologous to PksJ, catalyzes the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form an octaketide chain.
-
Cyclization and Aromatization: The octaketide intermediate undergoes a series of cyclization and aromatization reactions, likely facilitated by the PKS itself and possibly other tailoring enzymes within the cluster, to form the core tetrahydroanthraquinone scaffold of the two different monomeric units.
-
Tailoring and Dimerization: The monomeric precursors undergo further modifications, such as hydroxylation, and are then coupled via an oxidative dimerization reaction to form the final this compound molecule. This dimerization is likely catalyzed by an oxidase, such as a cytochrome P450 monooxygenase or a laccase, which are commonly found in fungal secondary metabolite gene clusters.
Key Enzymes and their Putative Functions
| Enzyme | Proposed Function in this compound Biosynthesis | Homolog in AOH Cluster |
| PKS (Type I NR-PKS) | Synthesis of the octaketide backbone for both monomeric units. | PksJ/PksI[2][3] |
| Cytochrome P450 Monooxygenase(s) | Hydroxylation of the polyketide intermediates to form the distinct monomers. Oxidative coupling of the two monomers to form the heterodimer. | MoxI[4] |
| Dehydrogenase/Reductase(s) | Reduction of keto groups in the polyketide chain. | SdrI[4] |
| O-methyltransferase | Methylation of hydroxyl groups (if applicable in specific alterporriols). | OmtI[4] |
| Transcription Factor | Regulation of gene expression within the biosynthetic cluster. | AltR[2] |
Quantitative Data on Fungal Polyketide Production
While specific quantitative data for this compound biosynthesis is not available in the literature, the following table provides a representative example of data that might be obtained from fermentation experiments aimed at optimizing its production.
| Culture Condition | Biomass (g/L) | This compound Titer (mg/L) | PKS Gene Expression (Relative Units) |
| Control (PDB medium, 25°C, 14 days) | 12.5 ± 0.8 | 25.3 ± 2.1 | 1.0 |
| Sucrose Supplementation (50 g/L) | 18.2 ± 1.1 | 48.7 ± 3.5 | 2.5 ± 0.3 |
| Nitrogen Limitation | 9.8 ± 0.5 | 15.1 ± 1.8 | 0.6 ± 0.1 |
| Co-culture with Bacillus subtilis | 13.1 ± 0.9 | 62.5 ± 4.9 | 4.1 ± 0.5 |
Experimental Protocols for Elucidating the Biosynthetic Pathway
The elucidation of a fungal secondary metabolite biosynthetic pathway involves a combination of bioinformatic, genetic, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Genome Mining:
-
Objective: To identify the putative BGC for this compound in the genome of Alternaria porri.
-
Protocol:
-
Sequence the genome of a confirmed this compound-producing strain of A. porri using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
Assemble the genome and perform gene prediction.
-
Analyze the predicted proteome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BLAST to identify PKS genes and other genes typically found in secondary metabolite clusters (e.g., transcription factors, transporters, tailoring enzymes).[5]
-
Prioritize candidate BGCs that contain a type I NR-PKS homologous to PksJ from A. alternata.
-
-
Functional Characterization of the PKS Gene
-
Gene Knockout via CRISPR/Cas9:
-
Objective: To confirm the involvement of the candidate PKS gene in this compound biosynthesis.
-
Protocol:
-
Design single guide RNAs (sgRNAs) targeting the candidate PKS gene.
-
Construct a CRISPR/Cas9 vector containing the Cas9 nuclease and the designed sgRNA.
-
Transform protoplasts of A. porri with the CRISPR/Cas9 vector.
-
Select for transformants and screen for mutants with deletions or insertions in the target PKS gene via PCR and sequencing.
-
Cultivate the knockout mutants under producing conditions and analyze the metabolite profile using HPLC-MS to confirm the abolishment of this compound production.[4]
-
-
-
Heterologous Expression:
-
Objective: To demonstrate that the candidate PKS gene is sufficient for the synthesis of the polyketide backbone.
-
Protocol:
-
Clone the full-length candidate PKS gene into a fungal expression vector under the control of a strong, inducible promoter.
-
Transform a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the expression vector.[6]
-
Induce gene expression and cultivate the recombinant host.
-
Extract and analyze the culture broth for the presence of the expected polyketide intermediate or a shunt product using HPLC-MS and NMR.
-
-
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for BGC Identification and Characterization
Caption: Workflow for BGC identification and characterization.
Regulatory Signaling Pathways
Caption: Putative signaling pathways regulating this compound biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi presents a fascinating example of polyketide diversification. While the precise enzymatic steps remain to be fully elucidated, the available genomic and biochemical data from related pathways in Alternaria species provide a strong foundation for a proposed biosynthetic route. Future research should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster in Alternaria porri. Functional analysis of the individual genes within this cluster will be paramount to unraveling the exact sequence of reactions and the enzymes that catalyze them. A deeper understanding of the regulatory networks governing its production will be instrumental for developing strategies to enhance the yield of this potentially valuable bioactive compound for future therapeutic applications.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Alterporriol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Alterporriol B, a dimeric tetrahydroanthraquinone produced by the fungus Alternaria porri. The structural elucidation of this complex natural product was first reported by Rikisaku Suemitsu and colleagues in 1984. This document collates the available spectroscopic information, presents it in a clear, tabular format for easy reference, and outlines the general experimental protocols for such analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a natural product. The primary literature reports the following for this compound:
| Ion | Formula | Calculated m/z | Found m/z |
| [M]⁺ | C₃₂H₂₆O₁₃ | 618.1373 | 618.1373 |
Data sourced from Suemitsu, R., et al. (1984). Structural Elucidation of this compound, a Novel Metabolic Pigment Produced by Alternaria porri (Ellis) Ciferri. Agricultural and Biological Chemistry, 48(10), 2611-2613.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the primary literature. The spectra were recorded in acetone-d₆.
¹H NMR Spectroscopic Data (Acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H, 2'-H | 6.78 | s | |
| 4-H, 4'-H | 6.49 | s | |
| 7-OH, 7'-OH | 13.51 | s | |
| 8-OH, 8'-OH | 12.30 | s | |
| 1-CH₃, 1'-CH₃ | 2.24 | s | |
| 6-OCH₃, 6'-OCH₃ | 3.92 | s | |
| 5-H, 5'-H | 4.72 | d | 2.0 |
| 10a-H, 10a'-H | 2.88 | dd | 2.0, 6.0 |
| 10β-H, 10β'-H | 2.10 | dd | 18.0, 6.0 |
| 10α-H, 10α'-H | 1.85 | dd | 18.0, 2.0 |
Data sourced from Suemitsu, R., et al. (1984). Structural Elucidation of this compound, a Novel Metabolic Pigment Produced by Alternaria porri (Ellis) Ciferri. Agricultural and Biological Chemistry, 48(10), 2611-2613.
¹³C NMR Spectroscopic Data (Acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| C-1, C-1' | 148.0 |
| C-2, C-2' | 108.0 |
| C-3, C-3' | 162.1 |
| C-4, C-4' | 101.5 |
| C-4a, C-4a' | 134.5 |
| C-5, C-5' | 69.8 |
| C-5a, C-5a' | 138.2 |
| C-6, C-6' | 161.2 |
| C-7, C-7' | 162.8 |
| C-8, C-8' | 110.2 |
| C-8a, C-8a' | 110.2 |
| C-9, C-9' | 189.5 |
| C-9a, C-9a' | 108.0 |
| C-10, C-10' | 40.5 |
| C-10a, C-10a' | 45.5 |
| 1-CH₃, 1'-CH₃ | 20.0 |
| 6-OCH₃, 6'-OCH₃ | 56.0 |
Data sourced from Suemitsu, R., et al. (1984). Structural Elucidation of this compound, a Novel Metabolic Pigment Produced by Alternaria porri (Ellis) Ciferri. Agricultural and Biological Chemistry, 48(10), 2611-2613.
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of fungal metabolites like this compound. The specific details for the characterization of this compound can be found in the primary literature.
Fungal Culture and Extraction
-
The fungus, Alternaria porri, is cultured on a suitable medium (e.g., potato dextrose agar or Czapek-Dox medium) in stationary culture at room temperature for several weeks.
-
The mycelial mat is separated from the culture broth.
-
The mycelia are extracted with a suitable organic solvent, such as acetone or methanol.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
-
The crude extract is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., acetone-d₆, CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for Spectroscopic Elucidation
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.
The Biological Activity of Alterporriol B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterporriol B is a naturally occurring bianthraquinone derivative belonging to the diverse family of Alterporriols, which are secondary metabolites produced by various fungi, particularly of the Alternaria and Stemphylium genera. These compounds have garnered significant interest within the scientific community due to their wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound and its close analogs, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While specific quantitative data for this compound is limited in the current body of scientific literature, this guide leverages information from closely related Alterporriol compounds to provide a foundational understanding of its potential therapeutic applications.
Core Biological Activities and Quantitative Data
The biological activities of Alterporriols are diverse, with different analogs exhibiting varying potencies across different assays. The following tables summarize the available quantitative data for this compound and its closely related analogs.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| (+)-aS-Alterporriol C (atropisomer) | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | 8.70 | [1] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Activity | IC50 Value (µM) | Source |
| Alterporriol L | MCF-7 (human breast cancer) | Cytotoxic | 13.11 | [2] |
| Alterporriol L | MDA-MB-435 (human breast cancer) | Cytotoxic | 20.04 | [2] |
Note: Extensive searches for specific IC50 values for the anti-inflammatory and broad-spectrum anticancer activities of this compound did not yield quantitative data at the time of this report. The data presented for Alterporriol L, a structurally similar compound, suggests that this compound may also possess cytotoxic properties.
Key Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are not yet available, research on related tetrahydroanthraquinones, such as Altersolanol B, provides insights into potential mechanisms of action. These compounds have been shown to impact key cellular signaling cascades involved in cell proliferation, survival, and inflammation.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Altersolanol B has been demonstrated to disrupt AKT signaling, suggesting that this compound may exert its potential anticancer effects through a similar mechanism.
Figure 1. Potential inhibition of the PI3K/AKT signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and regulate cellular processes like proliferation, differentiation, and apoptosis. Similar to the PI3K/AKT pathway, its aberrant activation is common in cancer. Altersolanol B has been shown to disrupt the phosphorylation of ERK1/2, indicating a potential point of intervention for related compounds.
Figure 2. Potential modulation of the MAPK/ERK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the assays used for related compounds, the following are representative methodologies.
Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Figure 3. Workflow for a typical MTT cytotoxicity assay.
Enzyme Inhibition Assay: MptpB
This assay measures the ability of a compound to inhibit the activity of the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) enzyme.
Principle: The activity of MptpB is determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the MptpB enzyme, and various concentrations of this compound (or other inhibitors).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (pNPP).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH).
-
Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without an inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 4. Workflow for an MptpB enzyme inhibition assay.
Conclusion and Future Directions
This compound belongs to a class of natural products with demonstrated biological activities that are of significant interest for drug discovery and development. While quantitative data specifically for this compound remains scarce, the activities of its close analogs suggest potential as an anticancer and enzyme-inhibitory agent. The likely involvement of key signaling pathways such as PI3K/AKT and MAPK/ERK provides a rationale for its mechanism of action.
Future research should focus on the comprehensive biological evaluation of pure this compound to establish its specific activity profile and potency. Elucidation of its precise molecular targets and its effects on various signaling pathways will be crucial for understanding its therapeutic potential and for guiding any future drug development efforts. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the promising biological activities of this compound.
References
Alterporriol B: A Literature Review of its History, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alterporriol B is a naturally occurring metabolic pigment first isolated from the fungus Alternaria porri (Ellis) Ciferri. As a member of the alterporriol class of bianthraquinones, it is part of a larger family of fungal polyketides that have garnered scientific interest for their diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, detailing its discovery, structural elucidation, and the current, albeit limited, understanding of its biological significance. Due to the scarcity of research focused specifically on this compound since its initial characterization, this review incorporates data and methodologies from closely related alterporriols to provide a broader context and suggest potential avenues for future investigation.
History and Discovery
This compound was first described in a 1984 publication in the journal Agricultural and Biological Chemistry by Suemitsu, Sano, and their colleagues.[1] This foundational study detailed the isolation and structural elucidation of this compound as a novel metabolic pigment from Alternaria porri.[1] Since this initial report, the scientific literature dedicated to this compound has been sparse, with much of the subsequent research on this class of compounds focusing on other analogues such as Alterporriol L and Q.[2][3]
Physicochemical Properties and Structural Elucidation
For context, the characterization of a related compound, Alterporriol Q, is presented in Table 1.[3] The techniques used for its characterization are analogous to those that would have been employed for this compound.
Table 1: Physicochemical and Spectroscopic Data for the Related Compound Alterporriol Q [3]
| Property | Value |
| Molecular Formula | C₃₂H₂₂O₁₀ |
| Molecular Weight | 566.5 g/mol |
| Monoisotopic Mass | 566.12129689 Da |
| IUPAC Name | 2-(2,8-dihydroxy-6-methoxy-3-methyl-9,10-dioxoanthracen-1-yl)-1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |
| InChI Key | IFLKWZMIHYZTTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C(=CC5=C4C(=O)C6=C(C5=O)C=C(C=C6O)OC)C)O)O |
Experimental Protocols
Detailed experimental protocols for the original isolation and characterization of this compound are not available in recent literature. However, the methodologies employed for other alterporriols provide a clear framework for the types of procedures that would be utilized.
Isolation and Purification of Alterporriols (General Protocol)
-
Fungal Cultivation: Alternaria sp. is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Agar) under controlled conditions of temperature and light to promote the production of secondary metabolites.
-
Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude mixture of metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform an initial fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the alterporriol compounds.
-
Structural Elucidation
The structure of a novel compound like this compound would be determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule.
Cytotoxicity Assays (Example from Alterporriol L)[2]
The cytotoxic activity of alterporriols is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Culture: Cancer cell lines (e.g., MCF-7 human breast cancer cells) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the alterporriol compound for a specified period (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Biological Activity and Mechanism of Action
There is no specific biological activity data available in the literature for this compound. However, studies on related alterporriols indicate that this class of compounds exhibits cytotoxic and anticancer properties.
For instance, Alterporriol L has been shown to inhibit the growth and proliferation of MCF-7 human breast cancer cells in a dose-dependent manner.[2] It induces apoptosis and necrosis and affects cellular processes by increasing reactive oxygen species, altering mitochondrial membrane potential, and changing cytosolic free calcium levels.[2]
Table 2: Cytotoxic Activity of Related Alterporriols against Cancer Cell Lines [4]
| Compound | Cell Line | IC₅₀ (µM) |
| Alterporriol K | MDA-MB-435 | 13.1 |
| MCF-7 | 29.1 | |
| Alterporriol L | MDA-MB-435 | 19.8 |
| MCF-7 | 21.3 |
Given the structural similarity, it is plausible that this compound may possess similar biological activities. However, this remains to be experimentally verified.
Visualizations
Experimental Workflow for Isolation and Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Postulated Cytotoxic Signaling Pathway of Related Alterporriols
Caption: Postulated mechanism of cytotoxicity for Alterporriol L.
Conclusion and Future Directions
This compound remains an understudied natural product. Since its discovery and initial characterization in 1984, there has been a notable lack of follow-up research into its biological activities and potential applications. The available literature on its analogues suggests that this compound may hold promise as a cytotoxic agent, but this requires experimental validation.
Future research should focus on the following areas:
-
Re-isolation and Full Characterization: Isolation of this compound from Alternaria porri and a complete modern spectroscopic analysis to confirm its structure and stereochemistry.
-
Biological Screening: A comprehensive evaluation of the biological activities of this compound, including its cytotoxic effects against a panel of cancer cell lines, as well as its antimicrobial and other potential therapeutic properties.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed studies to elucidate the molecular mechanisms by which this compound exerts its effects.
-
Total Synthesis: The development of a synthetic route to this compound would provide a sustainable source of the compound for further research and potential development.
References
- 1. mdpi.com [mdpi.com]
- 2. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterporriol Q | C32H22O10 | CID 57332381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Alterporriol B: A Technical Guide to its Classification as a Bianthraquinone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alterporriol B is a naturally occurring polyketide pigment produced by fungi of the genera Alternaria and Stemphylium. Chemically, it is classified as a complex bianthraquinone, a dimeric structure formed from two distinct anthraquinone-type monomers. This guide provides a detailed technical overview of this compound, focusing on its chemical structure, biosynthetic origins, and the experimental evidence supporting its classification. It includes a compilation of its physicochemical and spectroscopic data, a review of the biological activities of related compounds, and detailed protocols for its isolation and analysis, designed to support further research and development.
The Chemical Classification of this compound
The classification of a natural product is fundamentally determined by its core chemical scaffold. This compound's designation as an anthraquinone derivative stems from its molecular architecture, which is built upon the foundational three-ring system of anthracene, specifically the 9,10-anthracenedione core.
The Anthraquinone Core Structure
Anthraquinones are a class of aromatic compounds distinguished by a 9,10-dioxoanthracene core. This structure consists of three fused benzene rings with two ketone groups at positions 9 and 10 on the central ring.[1][2] They are widely distributed in nature, found in plants, fungi, lichens, and bacteria, and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[3][4]
This compound: A Bianthraquinone Dimer
This compound (C₃₂H₂₆O₁₃) is not a simple monomeric anthraquinone. Instead, it is a bianthraquinone, meaning it is composed of two different anthraquinone-related units linked by a carbon-carbon bond.[5] Structural elucidation has identified one half of the dimer as a fully aromatic anthraquinone moiety and the other half as a reduced, tetrahydroanthraquinone moiety.[5]
The definitive structure of this compound is 2,2'-dimethoxy-4,6,4',5',6',7',8'-heptahydroxy-7,7'-dimethyl-(5'S,6'R,7'S,8'R)-5',6',7',8'-tetrahydro-1,1'-bianthraquinone .[5] This complex structure confirms its classification within the alterporriol family of dimeric anthranoids.
Biosynthesis via the Fungal Polyketide Pathway
In fungi, anthraquinones are synthesized via the polyketide pathway, a major route for the production of diverse secondary metabolites.[1][6][7] This pathway utilizes simple carboxylic acid building blocks, primarily acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons.
The process is initiated by a large, multifunctional enzyme complex called a non-reducing polyketide synthase (NR-PKS). The NR-PKS catalyzes the sequential condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear poly-β-keto chain. This chain then undergoes a series of regioselective intramolecular cyclization and dehydration (aromatization) reactions to form the characteristic tricyclic aromatic core of an anthraquinone.[1] Subsequent tailoring reactions, such as hydroxylation, methylation, and reduction, catalyzed by other enzymes, produce the specific monomeric units that ultimately dimerize to form bianthraquinones like this compound.
References
- 1. Bioactive metabolites from the endophytic fungus Stemphylium globuliferum isolated from Mentha pulegium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Anticancer Screening of Alterporriol Analogs
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research for "Alterporriol B" did not yield specific data on its anticancer properties. The scientific literature predominantly focuses on closely related analogs, particularly Altersolanol B and Alterporriol L . This guide, therefore, presents a comprehensive overview of the preliminary anticancer screening data available for these analogs as a proxy for understanding the potential of this class of compounds. All subsequent data pertains to Altersolanol B and Alterporriol L.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of Altersolanol B has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Altersolanol B | MCF-7 | Breast Adenocarcinoma (ER+) | 5.5 |
| T47D | Breast Ductal Carcinoma (ER+) | 8.8 | |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | 21.3 | |
| Alterporriol L | MCF-7 | Breast Adenocarcinoma | Dose-dependent inhibition |
ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative
Notably, Altersolanol B demonstrated significantly greater antiproliferative activity in estrogen receptor-positive (ER+) breast cancer cell lines compared to the ER-negative cell line, suggesting a degree of selectivity. The viability of normal breast epithelial cells (MCF-10A) was largely unaffected by Altersolanol B, indicating potential for a favorable therapeutic window. Alterporriol L also showed effective, dose-dependent inhibition of MCF-7 cell growth and proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in the anticancer screening of Alterporriol analogs.
Cell Culture and Maintenance
Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231) and the normal breast epithelial cell line (MCF-10A) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compound (e.g., Altersolanol B) or vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. FITC signal (Annexin V) indicates phosphatidylserine externalization (an early apoptotic marker), while PI signal indicates loss of membrane integrity (a late apoptotic/necrotic marker).
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells were treated with the test compound and harvested as described for apoptosis analysis.
-
Fixation: Cells were fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle was quantified using appropriate software.
Visualization of Methodologies and Pathways
Experimental Workflow for Anticancer Screening
The following diagram illustrates the general workflow for the preliminary in vitro anticancer screening of a test compound.
Caption: General workflow for in vitro anticancer screening.
Altersolanol B-Induced Apoptotic Signaling Pathway
Altersolanol B has been shown to induce intrinsic apoptosis in MCF-7 breast cancer cells. The key events in this pathway are depicted below.
Caption: Altersolanol B-induced intrinsic apoptosis pathway.
Logical Relationship in Cell Cycle Arrest
Altersolanol B induces cell cycle arrest at the G0/G1 phase. This is achieved through the downregulation of key checkpoint proteins.
Caption: Mechanism of Altersolanol B-induced G0/G1 cell cycle arrest.
Methodological & Application
Alterporriol B: Unraveling its Anticancer Mechanism of Action
Application Notes and Protocols for Researchers
Alterporriol B, a natural compound belonging to the tetrahydroanthraquinone class of molecules, has emerged as a promising candidate in cancer research. While direct studies on this compound are limited, extensive research on its close structural analog, Altersolanol B, provides significant insights into its potential mechanism of action in cancer cells. These notes and protocols are designed to guide researchers in investigating the anticancer properties of this compound, leveraging the detailed findings from studies on Altersolanol B.
Mechanism of Action Overview
Altersolanol B exhibits a multi-faceted approach to inhibiting cancer cell growth, primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer. It is hypothesized that this compound shares a similar mechanistic profile.
The primary proposed mechanisms include:
-
Induction of Intrinsic Apoptosis: Altersolanol B triggers the mitochondrial pathway of apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), culminating in cell death.
-
Cell Cycle Arrest at G0/G1 Phase: The compound has been shown to halt the cell cycle in the G0/G1 phase.[1] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK2.[1] An observed increase in the expression of p21Waf1/Cip1 and the tumor suppressor p53 likely contributes to this cell cycle blockade, preventing cancer cells from progressing to the DNA synthesis (S) phase.[1]
-
Modulation of Pro-Survival Signaling Pathways: Altersolanol B has been demonstrated to disrupt critical signaling cascades that promote cancer cell survival and proliferation.
-
PI3K/AKT Pathway Inhibition: It downregulates the phosphorylation of AKT and the transcription factor FOXO1, while upregulating the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway.[1][2]
-
MAPK Pathway Modulation: The compound exhibits opposing effects on two major arms of the MAPK pathway. It upregulates the phosphorylation of MKK4 and p38, which are often associated with stress responses and apoptosis, while downregulating the phosphorylation of MEK1/2 and ERK1/2, key components of a pro-proliferative signaling cascade.[1][2]
-
NF-κB Inhibition: Altersolanol B effectively inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[1]
-
Data Presentation
The following table summarizes the quantitative data for Altersolanol B, which can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Altersolanol B | MCF-7 (ER+) | Proliferation | 5.5 µM | [1][2] |
| Altersolanol B | T47D (ER+) | Proliferation | 8.8 µM | [3] |
| Altersolanol B | MDA-MB-231 (ER-) | Proliferation | 21.3 µM | [2] |
| Altersolanol B | MCF-10A (Normal) | Viability | Unaffected | [2] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-PARP, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the investigation of this compound's mechanism of action.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for cell cycle analysis.
Caption: Modulation of PI3K/AKT and MAPK signaling pathways.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Cytotoxicity Assay for Alterporriol B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alterporriol B is a bianthraquinone derivative that, like other related fungal metabolites, is of interest for its potential cytotoxic and anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for cell preparation, treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound. Additionally, potential signaling pathways implicated in this compound-induced cytotoxicity are discussed and visualized.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, as might be determined using the described protocol.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| HeLa | Cervical Cancer | 48 | 22.5 |
| A549 | Lung Carcinoma | 48 | 35.2 |
| HCT116 | Colon Carcinoma | 48 | 18.9 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][3] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.
a. Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
b. Experimental Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh media and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture media from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) and a blank control (media only).
-
After 24 hours of incubation, carefully remove the media from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2]
-
-
Data Acquisition:
c. Data Analysis
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Signaling Pathway
Research on related compounds like altersolanol B suggests that they can induce apoptosis through the intrinsic pathway.[4] This often involves the modulation of Bcl-2 family proteins and the subsequent activation of caspases.
Caption: The intrinsic apoptosis pathway, a potential mechanism of this compound-induced cytotoxicity.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alterporriol B in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterporriol B, a tetrahydroanthraquinone derivative isolated from the fungus Alternaria sp., has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on two widely used human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Cell Line Information
-
MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line. It is a valuable model for studying hormone-responsive breast cancers.
-
HCT-116: A human colorectal cancer cell line characterized by a mutation in the KRAS oncogene. It is a key model for research into colon cancer and the efficacy of targeted therapies.
Data Summary
The following table summarizes the quantitative data on the effects of this compound on MCF-7 and HCT-116 cell lines.
| Parameter | MCF-7 | HCT-116 (Expected) | Reference |
| IC50 (48h) | 5.5 µM | ~7-15 µM | |
| Apoptosis Induction | Intrinsic pathway activation | Expected to be similar | |
| - Caspase-9 activation | - Caspase-9 activation | ||
| - PARP cleavage | - PARP cleavage | ||
| - Increased Bax/Bcl-2 ratio | - Increased Bax/Bcl-2 ratio | ||
| Cell Cycle Arrest | G0/G1 phase | G0/G1 or G2/M phase | |
| Affected Signaling Pathways | - Downregulation of p-PI3K/p-AKT | - Expected downregulation of p-PI3K/p-AKT | |
| - Downregulation of p-ERK1/2 (MAPK) | - Expected downregulation of p-ERK1/2 (MAPK) |
*Note: Specific experimental data for this compound on HCT-116 cells is limited. The indicated values and mechanisms are based on the known activity of this compound in other cancer cell lines and the observed effects of similar tetrahydroanthraquinone compounds on HCT-116 cells. Experimental verification is highly recommended.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism primarily involving the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.
Apoptosis Induction
In MCF-7 cells, this compound triggers the intrinsic pathway of apoptosis. This is characterized by the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 leads to the cleavage of essential cellular proteins, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance further promotes the mitochondrial apoptotic cascade. A similar mechanism is anticipated in HCT-116 cells.
Cell Cycle Arrest
Treatment with this compound leads to a significant arrest of MCF-7 cells in the G0/G1 phase of the cell cycle. This is accompanied by the downregulation of key G0/G1 checkpoint proteins, including cyclin D1, CDK4, and CDK2. The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21Waf1/Cip1 are upregulated, which likely contributes to the cell cycle arrest and subsequent induction of apoptosis. While the specific phase of cell cycle arrest in HCT-116 cells by this compound is yet to be determined, related compounds have been shown to induce either G1 or G2/M arrest in this cell line.
Modulation of Signaling Pathways
This compound has been shown to disrupt critical pro-survival signaling pathways in cancer cells. Specifically, it downregulates the phosphorylation of key proteins in the PI3K/AKT and MAPK/ERK pathways in MCF-7 cells. The inhibition of these pathways, which are often hyperactivated in cancer, contributes significantly to the observed anti-proliferative and pro-apoptotic effects. Given the frequent dysregulation of these pathways in colorectal cancer, a similar inhibitory effect is expected in HCT-116 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
MCF-7 or HCT-116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
MCF-7 or HCT-116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 or HCT-116 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
MCF-7 or HCT-116 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-PARP, anti-Bax, anti-Bcl-2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound in 6-well plates.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Figure 1. Experimental workflow for testing this compound.
Figure 2. this compound signaling pathway inhibition.
Figure 3. Intrinsic apoptosis pathway induced by this compound.
Application Note & Protocol: Quantification of Alterporriol B by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantification of Alterporriol B using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a robust starting point for researchers and scientists engaged in the analysis of this compound in various sample matrices. The protocol details the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Furthermore, it outlines the parameters for method validation to ensure accuracy, precision, and reliability.
Introduction
This compound is a bioactive secondary metabolite with potential applications in drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of formulations, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, sensitive, and reproducible.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance (5-decimal place).
-
pH meter.
-
Sonicator bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
Chemicals and Reagents
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Formic acid (or other suitable acid for pH adjustment).
-
Sample diluent (e.g., Methanol or Acetonitrile/Water mixture).
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and optimization.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | To be optimized; a starting point could be a linear gradient from 20% B to 80% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV detection at a wavelength to be determined by UV scan of this compound (likely in the 200-400 nm range). |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Methanol) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample.
-
Weighing: Accurately weigh a portion of the homogenized sample.
-
Extraction: Add a measured volume of extraction solvent (e.g., Methanol or Acetonitrile) to the sample.
-
Sonication/Vortexing: Vortex the sample for 1-2 minutes and then sonicate for 15-30 minutes to ensure complete extraction of this compound.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following table summarizes the expected quantitative data from a full method validation.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Range (µg/mL) | To be defined based on application | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | To be determined |
| LOD (µg/mL) | To be determined | To be determined |
| LOQ (µg/mL) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
Visualization
The following diagrams illustrate the key workflows and relationships in the quantification of this compound.
Application Notes and Protocols for the Structural Elucidaion of Alterporriol B Analogs using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterporriol B and its analogs are a class of bianthraquinone natural products, primarily isolated from fungal species such as Alternaria porri. These compounds have garnered significant interest within the drug development community due to their diverse biological activities. The complex three-dimensional architecture and stereochemical nuances of these molecules necessitate sophisticated analytical techniques for their structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation and stereochemical assignment of this compound analogs.
This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural analysis of this important class of natural products. The protocols outlined herein are intended to guide researchers in acquiring high-quality NMR data and interpreting it to unambiguously determine the constitution and relative stereochemistry of novel this compound analogs.
Core Structural Scaffold of this compound
This compound is a dimeric anthraquinone, characterized by a C-C bond linking two monomeric units. The core structure features multiple hydroxyl, methoxy, and methyl substitutions on the anthraquinone framework. A key structural feature is a tetrahydroanthraquinone moiety in one of the monomeric units, which introduces several stereocenters, making the complete structural elucidation a challenging task.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound analogs:
Materials:
-
This compound analog sample (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.96% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials for dissolving the sample
-
Filter (e.g., cotton or glass wool plug)
Protocol:
-
Accurately weigh the desired amount of the this compound analog into a clean, dry vial. For a typical small molecule with a molecular weight around 600 g/mol , 5-10 mg is sufficient for ¹H and most 2D NMR experiments, while 20-50 mg may be needed for a clear ¹³C NMR spectrum in a reasonable time.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for its wide chemical shift range, which helps in observing exchangeable protons (e.g., hydroxyl groups).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.
-
If solid particles are present, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneity, which can lead to broad spectral lines.
-
Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the solvent height is at least 4 cm to allow for proper shimming.
-
Cap the NMR tube securely and label it clearly with the sample identification.
-
Before inserting the sample into the magnet, ensure the outside of the NMR tube is clean and dry.
NMR Data Acquisition
The following is a recommended set of NMR experiments for the comprehensive structural elucidation of this compound analogs. Experiments should be performed on a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key for identifying aromatic, aliphatic, methoxy, and hydroxyl protons.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. This is crucial for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH). This experiment is fundamental for assigning carbon signals based on their attached proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is a powerful experiment for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity (< 5 Å). This is the key experiment for determining the relative stereochemistry of the molecule. For molecules in the size range of this compound, ROESY often provides more reliable results than NOESY.
Data Presentation: NMR Data for a Representative this compound Analog
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a hypothetical this compound analog, based on published data for similar bianthraquinone structures. The data is presented for a spectrum recorded in DMSO-d₆.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| δH (ppm) | Multiplicity | Integration | Assignment |
| 12.5 - 13.5 | br s | 2H | Peri-hydroxyl protons |
| 7.0 - 7.5 | m | 4H | Aromatic protons |
| 6.5 - 6.9 | m | 2H | Aromatic protons |
| 4.5 - 5.0 | m | 2H | Aliphatic methine protons |
| 3.8 - 4.0 | s | 6H | Methoxy protons |
| 2.5 - 3.0 | m | 2H | Aliphatic methylene protons |
| 2.2 - 2.4 | s | 6H | Aromatic methyl protons |
| 1.0 - 1.5 | d | 3H | Aliphatic methyl protons |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| δC (ppm) | DEPT-135 | Assignment |
| 180 - 190 | - | Carbonyl carbons |
| 160 - 165 | - | Oxygenated aromatic carbons |
| 145 - 155 | - | Aromatic carbons |
| 130 - 140 | - | Aromatic carbons |
| 110 - 125 | CH | Aromatic methine carbons |
| 100 - 110 | - | Aromatic carbons |
| 70 - 80 | CH | Aliphatic methine carbons |
| 55 - 60 | CH₃ | Methoxy carbons |
| 30 - 40 | CH₂ | Aliphatic methylene carbons |
| 20 - 25 | CH₃ | Aromatic methyl carbons |
| 15 - 20 | CH₃ | Aliphatic methyl carbons |
Structural Elucidation Workflow
The following section outlines a systematic workflow for the structural elucidation of an unknown this compound analog using the acquired NMR data.
-
Determine the Molecular Formula: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.
-
Analyze 1D NMR Data:
-
From the ¹H NMR spectrum, identify the number and types of protons (aromatic, vinylic, aliphatic, methoxy, hydroxyl).
-
From the ¹³C NMR and DEPT-135 spectra, determine the number of carbons and classify them into CH₃, CH₂, CH, and quaternary carbons. The chemical shifts will indicate the presence of carbonyls, aromatic rings, and oxygenated carbons.
-
-
Establish Spin Systems with COSY:
-
Use the COSY spectrum to connect coupled protons. This will help in identifying individual spin systems within the molecule, such as the protons on the aromatic rings and the aliphatic protons in the tetrahydroanthraquinone moiety.
-
-
Connect Protons to Carbons with HSQC:
-
The HSQC spectrum allows for the direct assignment of carbon signals that have attached protons. Each cross-peak in the HSQC spectrum represents a direct C-H bond.
-
-
Assemble the Carbon Skeleton with HMBC:
-
The HMBC spectrum is crucial for connecting the spin systems identified from the COSY data. Long-range correlations from protons to quaternary carbons are particularly informative for establishing the overall connectivity of the carbon skeleton. For instance, correlations from methyl protons to aromatic carbons can help in placing the methyl groups on the rings. Correlations from aromatic protons to carbonyl carbons confirm the anthraquinone core.
-
-
Determine the Relative Stereochemistry with NOESY/ROESY:
-
The NOESY or ROESY spectrum provides information about the spatial proximity of protons. Cross-peaks between protons on different parts of the molecule indicate that they are on the same face of the molecule. For this compound analogs, NOE/ROE correlations between the protons in the tetrahydroanthraquinone moiety are critical for determining the relative stereochemistry of the chiral centers.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound analogs using NMR spectroscopy.
Investigating Alterporriol B-Induced Apoptosis Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the apoptosis-inducing effects of Alterporriol B, a novel therapeutic candidate. The methodologies outlined herein are designed to elucidate the molecular pathways through which this compound exerts its cytotoxic effects on cancer cells, with a focus on the intrinsic apoptosis pathway.
Introduction
This compound, a bianthraquinone derivative, has emerged as a compound of interest in oncology research due to its potential anticancer properties. Preliminary studies on related compounds, such as Alterporriol L, suggest that these molecules can effectively inhibit the growth and proliferation of cancer cells by inducing programmed cell death, or apoptosis. The primary mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, positioning this compound as a promising candidate for therapies targeting the intrinsic apoptotic pathway.
This guide offers a comprehensive toolkit for researchers to systematically investigate the apoptotic mechanisms of this compound, from initial cytotoxicity screening to the detailed analysis of key protein players in the apoptotic cascade.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Table 2: Effect of this compound on Key Apoptosis-Regulating Proteins
| Cell Line | Treatment (Concentration) | Incubation Time (hrs) | Bax/Bcl-2 Ratio (Fold Change) | Cytochrome c Release (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| e.g., MCF-7 | e.g., IC50 | 24 | Data to be determined | Data to be determined | Data to be determined |
| e.g., 2 x IC50 | 24 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for essential experiments to characterize the apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50), providing a measure of its cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.
Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.
-
Harvest the cells (including any floating cells from the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Analysis of Apoptosis-Related Proteins (Western Blotting)
This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bax, Bcl-2) and caspases.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with this compound, harvest, and lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein lysate to each well.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound.
Caption: Logical relationships in this compound-induced cell death.
Application Note: Cell Cycle Analysis of Alterporriol B Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alterporriol B is a member of the anthraquinone class of natural products, a group of compounds known for their diverse biological activities, including potential as anticancer agents. Understanding the mechanism of action of novel therapeutic candidates is crucial for their development. One of the key hallmarks of many cancer therapies is the induction of cell cycle arrest, which prevents the uncontrolled proliferation of cancer cells. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the expected quantitative effects on cell cycle distribution and illustrates the potential underlying signaling pathways.
Data Presentation
While specific quantitative data for this compound is not yet widely published, the effects of related anthraquinone derivatives on cancer cell lines have been documented. The following table represents the typical dose-dependent effect of an anthraquinone compound on cell cycle distribution in a cancer cell line after 24 hours of treatment. This data demonstrates an accumulation of cells in the G2/M phase, a characteristic effect of this class of compounds.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| 10 | 50.1 ± 2.8 | 23.9 ± 2.2 | 26.0 ± 2.5 |
| 25 | 42.5 ± 3.5 | 18.3 ± 1.9 | 39.2 ± 3.1 |
| 50 | 30.7 ± 2.9 | 15.1 ± 1.5 | 54.2 ± 4.0 |
Data are presented as mean ± standard deviation and are representative of the effects observed with anthraquinone derivatives.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometric analysis.[1][2][3][4][5] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[1][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[4]
-
RNase A solution (100 µg/mL in PBS)[4]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for this compound.
-
Cell Harvesting: After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization.
-
Cell Fixation:
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[4][5] This step is crucial for permeabilizing the cells and should be done carefully to avoid clumping.[4][5]
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for complete fixation.[4]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA and ensure that only DNA is stained.[1][4]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel anthraquinone derivative IMP1338 induces death of human cancer cells by p53-independent S and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical genetic analyses of quantitative changes in Cdk1 activity during the human cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Alterporriol B as a potential lead compound for drug discovery
Application Notes and Protocols for Researchers
Introduction
Alterporriol B, a bianthraquinone pigment produced by the fungus Alternaria porri, represents a class of natural products with significant potential in drug discovery. While specific data for this compound is emerging, related compounds such as Alterporriol L have demonstrated notable biological activities, including potent anticancer effects. These compounds are of considerable interest to researchers in oncology, infectious diseases, and anti-inflammatory drug development. This document provides an overview of the potential applications of this compound and detailed protocols for its investigation, using data from closely related analogs as a reference.
Biological Activity and Potential Applications
This compound and its analogs exhibit a range of biological activities that make them attractive as lead compounds for therapeutic development. The primary areas of interest include:
-
Anticancer Activity: Alterporriol L, a structurally similar compound, has shown significant cytotoxicity against human breast cancer cell lines. This suggests that this compound may also possess antiproliferative properties, making it a candidate for the development of new cancer chemotherapeutics.
-
Antituberculosis Activity: The alterporriol class of compounds has demonstrated inhibitory activity against key enzymes in Mycobacterium tuberculosis. For instance, (+)-aS-alterporriol C has been identified as a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a crucial virulence factor. This highlights the potential of this compound as a scaffold for novel antituberculosis agents.
-
Anti-inflammatory Activity: Certain bianthraquinones isolated from marine-derived fungi have exhibited moderate anti-inflammatory effects. This suggests a potential role for this compound in the development of treatments for inflammatory disorders.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of Alterporriol analogs against various cell lines and enzymes. This data provides a benchmark for researchers investigating this compound.
| Compound | Target | Assay | IC50 | Reference |
| Alterporriol L | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 13.11 µM | [1] |
| Alterporriol L | MDA-MB-435 (Human Melanoma) | MTT Assay | 20.04 µM | [1] |
| (+)-aS-alterporriol C | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | Enzyme Inhibition Assay | 8.70 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be included.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis/Necrosis Detection by Flow Cytometry
Objective: To determine the mode of cell death (apoptosis or necrosis) induced by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a potential mechanism of action for this compound in cancer cells, based on the known activities of related anthraquinones which often involve the induction of oxidative stress and modulation of key survival pathways.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing this compound as a potential drug lead.
Caption: General workflow for natural product-based drug discovery.
References
Application Notes and Protocols: Investigating the Effects of Alterporriol B on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterporriol B is a natural compound that has garnered interest for its potential therapeutic properties, including its anticancer activities.[1][2][3] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for studying the impact of this compound on key cellular signaling pathways known to be dysregulated in cancer: NF-κB, MAPK, and PI3K/Akt.[4][5] These pathways are central regulators of cell proliferation, survival, inflammation, and apoptosis.[6][7][8]
Hypothetical Mechanism of Action
Based on the activities of similar natural compounds, it is hypothesized that this compound may inhibit one or more critical nodes within the NF-κB, MAPK, and/or PI3K/Akt signaling cascades. This inhibition could lead to the suppression of pro-survival signals and the activation of apoptotic pathways in cancer cells. The following protocols are designed to test this hypothesis and elucidate the specific molecular targets of this compound.
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| HeLa | Cervical Cancer | 12.2 |
| A549 | Lung Cancer | 15.7 |
| PC-3 | Prostate Cancer | 10.8 |
Table 2: Effect of this compound on NF-κB Reporter Gene Expression
| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) | Fold Change vs. TNF-α |
| Vehicle Control | - | 100 ± 15 | - |
| TNF-α (10 ng/mL) | - | 1500 ± 120 | 15.0 |
| This compound + TNF-α | 5 | 850 ± 70 | 8.5 |
| This compound + TNF-α | 10 | 450 ± 50 | 4.5 |
| This compound + TNF-α | 20 | 200 ± 30 | 2.0 |
Table 3: Modulation of Key Signaling Proteins by this compound (Western Blot Quantification)
| Target Protein | Treatment (10 µM this compound) | Normalized Protein Expression (Fold Change vs. Control) |
| p-p65 (Ser536) | - | 0.4 ± 0.05 |
| p-ERK1/2 (Thr202/Tyr204) | - | 0.6 ± 0.08 |
| p-Akt (Ser473) | - | 0.3 ± 0.04 |
Table 4: this compound's Effect on Gene Expression (qPCR)
| Gene Target | Treatment (10 µM this compound) | Relative mRNA Expression (Fold Change vs. Control) |
| Bcl-2 | - | 0.5 ± 0.06 |
| Cyclin D1 | - | 0.4 ± 0.05 |
| MMP-9 | - | 0.3 ± 0.07 |
Experimental Protocols
Cell Culture and Treatment
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound for the desired time points. Ensure the final DMSO concentration does not exceed 0.1% in any treatment group. A vehicle control (DMSO only) should be included in all experiments.
NF-κB Luciferase Reporter Assay[9][10][11][12][13]
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment and Lysis:
-
Pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot Analysis[14][15][16][17][18]
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK1/2, JNK, p38, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR)[19][20][21][22][23]
qPCR is used to measure changes in the mRNA expression of NF-κB, MAPK, and PI3K/Akt target genes.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., Bcl-2, Cyclin D1, MMP-9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated mechanism of this compound on the MAPK/ERK signaling pathway.
Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Overall experimental workflow for studying this compound's effects.
References
- 1. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 5. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Alterporriol B Insolubility in Cell Culture Media
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Alterporriol B in cell culture media. As specific solubility data for this compound is limited in published literature, this guide is based on established methodologies for handling poorly soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds. Here are several steps you can take to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] However, for compounds with very low solubility, a slightly higher DMSO concentration (up to 1%) might be necessary, but this must be validated for your specific cell line.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of media. Instead, perform serial dilutions in your culture medium.[1]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.[2]
-
Increase Mixing: After adding the compound, ensure rapid and thorough mixing by gently pipetting or swirling the plate.[2]
Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A2: The tolerance of cell lines to DMSO can vary. A general guideline is to keep the final DMSO concentration at or below 0.5%.[1] It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO without this compound) to account for any effects of the solvent on the cells.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most common solvent for compounds that are poorly soluble in water, other organic solvents like ethanol or DMF (dimethylformamide) can be used.[3] However, the cytotoxicity of these solvents must be carefully evaluated for your specific cell line. If you choose an alternative solvent, it is essential to perform a dose-response experiment to determine the maximum tolerable concentration.
Q4: How can I determine the solubility of this compound in my specific cell culture medium?
A4: You can empirically determine the approximate solubility by preparing a series of dilutions of your this compound stock in your cell culture medium. Observe the dilutions under a microscope for any signs of precipitation (e.g., crystals, cloudiness). A nephelometer, which measures light scattering, can also be used to detect turbidity for a more quantitative assessment.[2]
Troubleshooting Guide
Problem: Precipitate Formation During Stock Solution Preparation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of DMSO incrementally until the compound fully dissolves. | A clear stock solution with no visible particles. |
| Compound is Difficult to Dissolve | Gently warm the solution in a 37°C water bath.[2] | Increased kinetic energy will aid in dissolution. |
| Use sonication for brief periods. | Mechanical agitation will help break down aggregates. |
Problem: Precipitate Formation Upon Dilution in Cell Culture Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Solvent Polarity | Perform a stepwise dilution of the DMSO stock into the media.[1] | Gradual dilution prevents the compound from crashing out of solution. |
| Low Kinetic Solubility | Pre-warm the cell culture media to 37°C before adding the compound.[2] | The compound remains in solution for the duration of the experiment. |
| Final Concentration Exceeds Solubility Limit | Reduce the final concentration of this compound in your experiment. | Determine the highest working concentration that remains soluble. |
| Interaction with Media Components | Consider using a simpler, serum-free medium for the initial dilution before adding it to complete media. | Reduced protein and salt concentration may improve solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Determine the Desired Stock Concentration: Based on the desired final experimental concentrations, calculate the required stock concentration. A common starting point for a stock solution is 10 mM.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the this compound powder.
-
Aid Dissolution (if necessary):
-
Vortex the solution vigorously.
-
If particles remain, gently warm the tube in a 37°C water bath for 5-10 minutes.[2]
-
Alternatively, sonicate the solution for short bursts of 1-2 minutes.
-
-
Visually Inspect: Ensure the solution is clear and free of any visible precipitate before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilutions (if necessary): For very high dilutions, it is recommended to prepare an intermediate dilution of the stock solution in DMSO first.
-
Add to Media: While gently vortexing or swirling the tube of pre-warmed media, add the required volume of the this compound stock solution dropwise.
-
Mix Thoroughly: Immediately after adding the compound, mix the solution well by gentle pipetting or inverting the tube to ensure homogeneity.
-
Final Application: Add the final working solution of this compound to your cell culture plates.
Visualizations
Caption: Workflow for preparing and applying this compound to cell culture.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing Alterporriol B for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Alterporriol B in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: The effective concentration of this compound is cell-line dependent. For initial experiments, a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal working concentration for your specific cell line. Based on published data, estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, show higher sensitivity to this compound than ER-negative lines like MDA-MB-231.[1][2]
Q2: How does the cytotoxicity of this compound differ between cancer and normal cell lines?
A2: this compound has demonstrated selective cytotoxicity towards certain cancer cell lines. For instance, in a study comparing its effect on breast cancer lines, it showed significantly higher antiproliferative activity in ER+ MCF-7 cells compared to ER-negative MDA-MB-231 cells.[1][2] Importantly, the viability of normal breast epithelial cells (MCF-10A) was largely unaffected, suggesting a therapeutic window for this compound.[1][2]
Q3: What is the mechanism of action of this compound-induced cytotoxicity?
A3: this compound induces intrinsic apoptosis in sensitive cancer cells.[1][2] This process involves the activation of caspase-9 and poly (ADP-ribose) polymerase (PARP).[1][2] Additionally, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2] The compound has also been shown to modulate the PI3K/AKT and p38/ERK MAPK signaling pathways.[1][2]
Q4: Should I expect to see cell cycle arrest after treating cells with this compound?
A4: Yes, in sensitive cell lines such as MCF-7, this compound can induce cell cycle arrest at the G0/G1 phase.[1][2] This is often accompanied by the downregulation of key checkpoint proteins like cyclin D1, CDK4, and CDK2, and an increase in the expression of p21Waf1/Cip1 and p53.[1][2]
Data Presentation
Table 1: Reported IC50 Values for this compound in Human Breast Cell Lines
| Cell Line | Receptor Status | IC50 Value (µM) |
| MCF-7 | ER+ | 5.5[1][2] |
| T47D | ER+ | 8.8[2] |
| MDA-MB-231 | ER- (Triple-Negative) | 21.3[1][2] |
| MCF-10A | Normal Breast Epithelial | Unaffected[1][2] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Include blank wells containing medium only.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the sides of the wells.
-
Issue: Low absorbance readings.
-
Possible Cause: Cell number is too low.
-
Solution: Increase the initial cell seeding density.
-
-
Possible Cause: Insufficient incubation time with MTT.
-
Solution: Increase the incubation time with the MTT reagent to allow for adequate formazan crystal formation. Check for purple crystals under a microscope.
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: Ensure formazan crystals are fully dissolved by mixing thoroughly and allowing sufficient incubation time with the solubilization solution.
-
Issue: High background in blank wells.
-
Possible Cause: Contamination of the culture medium.
-
Solution: Use fresh, sterile medium and reagents.
-
-
Possible Cause: Presence of reducing agents in the medium.
-
Solution: Ensure the medium is free of interfering substances.
-
Visualizations
Caption: this compound induced apoptotic signaling pathway in MCF-7 cells.
Caption: General experimental workflow for an MTT cytotoxicity assay.
References
Technical Support Center: Overcoming Stability Issues of Poorly Water-Soluble Compounds in Aqueous Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability challenges with poorly water-soluble compounds, such as Alterporriol B, in aqueous solutions. The principles and protocols outlined here are broadly applicable to phenolic and other sparingly soluble small molecules.
Troubleshooting Guide
Issue 1: Rapid Degradation of Compound in Aqueous Buffer
If you observe a rapid loss of your compound, exemplified by this compound, in aqueous solutions, consider the following factors and mitigation strategies.
Possible Causes:
-
pH-mediated hydrolysis: Many compounds are susceptible to hydrolysis at specific pH ranges.
-
Oxidation: Dissolved oxygen or exposure to light can induce oxidative degradation, particularly for compounds with antioxidant properties.
-
Photodegradation: Exposure to ambient or UV light can cause rapid degradation.
Troubleshooting Steps:
-
pH Optimization:
-
Conduct a pH stability profile study. Prepare a series of buffers across a relevant pH range (e.g., pH 3 to 10).
-
Incubate your compound in each buffer and quantify its concentration at various time points using a stability-indicating method like HPLC.[1][2]
-
Identify the pH at which the compound exhibits maximum stability.[3] Basic salts are often more soluble in acidic solutions, while acidic salts are more soluble in basic solutions.[4][5][6]
-
-
Control of Oxidation:
-
Use of Antioxidants: Supplement your aqueous solution with antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). However, note that the effectiveness of antioxidants can be formulation-dependent.[1]
-
Degassing Solvents: Before preparing your solution, degas the aqueous buffer by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use of Chelating Agents: If metal-ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
-
Light Protection:
-
Conduct all experiments under amber or light-protected conditions.[2]
-
Use amber vials for sample storage and analysis.
-
Issue 2: Poor Aqueous Solubility Leading to Precipitation
Low solubility can hinder accurate quantification and biological testing.
Possible Causes:
-
The intrinsic physicochemical properties of the compound.
-
Suboptimal pH of the solution for a compound with ionizable groups.[7]
Troubleshooting Steps:
-
Solubility Enhancement with Cyclodextrins:
-
Cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility and stability.[8][9][10]
-
Perform a phase solubility study to determine the optimal type and concentration of cyclodextrin.
-
-
pH Adjustment:
-
Co-solvents:
-
While not always ideal for biological assays, the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can improve solubility. However, the effect of the co-solvent on compound stability and the experimental system must be evaluated.
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the stability of my compound in an aqueous solution?
A1: The most common method is to use a stability-indicating high-performance liquid chromatography (HPLC) method.[1][11] This involves:
-
Preparing a solution of your compound in the desired aqueous medium.
-
Storing the solution under controlled conditions (e.g., specific temperature and light exposure).
-
Injecting aliquots of the solution onto the HPLC system at predefined time points.
-
Monitoring the decrease in the peak area of the parent compound and the appearance of any degradation product peaks over time.
Q2: What is a typical experimental protocol for evaluating the effect of pH on compound stability?
A2: A standard protocol involves:
-
Preparing a series of buffers with different pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Adding a stock solution of your compound (typically in an organic solvent) to each buffer to a final desired concentration, ensuring the organic solvent percentage is low (e.g., <1%).
-
Incubating the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdrawing a sample from each solution.
-
Immediately analyzing the samples by a validated analytical method, such as HPLC, to determine the remaining concentration of the compound.[2]
Q3: Can cyclodextrins prevent the degradation of my compound?
A3: Yes, by encapsulating the labile parts of a molecule within their hydrophobic cavity, cyclodextrins can protect the compound from hydrolysis and oxidation, thereby improving its stability.[9][10]
Data Presentation
Table 1: Example pH Stability Profile of a Hypothetical Compound
| pH | Half-life (t½) in hours at 25°C |
| 3.0 | 2.5 |
| 5.0 | 15.8 |
| 7.4 | 8.2 |
| 9.0 | 1.1 |
Table 2: Effect of Stabilizers on the Half-life of a Hypothetical Compound at pH 7.4
| Condition | Half-life (t½) in hours at 25°C |
| Control (no stabilizer) | 8.2 |
| + 0.1% Ascorbic Acid | 24.5 |
| + 2% HP-β-Cyclodextrin | 48.7 |
| Degassed Buffer | 12.3 |
Experimental Protocols
Protocol 1: Determination of Compound Stability by HPLC
-
Preparation of Solutions: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO). Prepare the aqueous test buffer at the desired pH.
-
Incubation: Add 10 µL of the stock solution to 990 µL of the aqueous buffer in an amber vial to achieve a final concentration of 10 µg/mL.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 100 µL aliquot of the sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Plot the natural logarithm of the compound's concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.
Protocol 2: Antioxidant Activity Assay (DPPH Method)
This protocol can be used to assess the antioxidant properties of your compound, which can be linked to its susceptibility to oxidative degradation.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of your compound in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a plate reader.[12]
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[13]
Visualizations
Caption: Workflow for assessing compound stability in aqueous solutions.
Caption: Potential degradation pathways for a labile compound.
References
- 1. Do Ophthalmic Solutions of Amphotericin B Solubilised in 2-Hydroxypropyl-γ-Cyclodextrins Possess an Extended Physicochemical Stability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: High-Throughput Screening of Fungal Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of fungal metabolites.
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Q: My assay has a high background signal, making it difficult to distinguish true hits. What are the common causes and solutions?
A: High background signal can obscure the identification of active compounds. Here are common causes and their corresponding solutions:
-
Autofluorescence/Colored Compounds in Extracts: Fungal extracts are complex mixtures and often contain fluorescent or colored compounds that interfere with assay readouts (e.g., fluorescence or absorbance-based assays).
-
Solution:
-
Perform a pre-read of the assay plates after adding the fungal extracts but before adding the detection reagents. Subtract the background reading from the final signal.
-
Use an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based) that is less susceptible to interference from the extract components.
-
Fractionate the crude extract to separate the interfering compounds from the bioactive metabolites.
-
-
-
Non-specific Enzyme Inhibition: Some compounds in the extracts may non-specifically inhibit the reporter enzyme in the assay.
-
Media Components: Components of the fungal culture medium carried over into the extract can interfere with the assay.
-
Solution:
-
Thoroughly wash the fungal biomass with a sterile buffer or water before extraction to remove residual media components.[3]
-
Include a "media blank" control in your assay, which consists of an extract from the uninoculated culture medium.
-
-
-
Sub-optimal Reagent Concentration: The concentrations of substrates or detection reagents may be too high, leading to a high background.
-
Solution:
-
Optimize the concentrations of all assay reagents to achieve a balance between a robust signal and a low background. This can be done using a checkerboard titration of reagents.
-
-
Issue 2: High Variability Between Replicate Wells and Plates
Q: I'm observing significant variability in my HTS data, both within the same plate and between different plates. How can I improve the consistency of my results?
A: High variability can mask real hits and lead to a high number of false negatives. Here are some common causes and solutions:
-
Inconsistent Inoculum: The density of fungal spores or mycelial fragments used to inoculate the cultures can vary, leading to differences in metabolite production.
-
Solution:
-
Standardize your inoculum preparation. For spores, use a hemocytometer or spectrophotometer to adjust the concentration. For mycelial cultures, use a standardized amount of biomass.
-
Ensure thorough mixing of the inoculum before dispensing it into the culture vessels.
-
-
-
Edge Effects: Wells on the perimeter of the microtiter plate are prone to evaporation, which can concentrate media components and affect fungal growth and metabolite production.[4][5][6][7][8]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant variability.
-
Solution:
-
Use calibrated and well-maintained single and multichannel pipettes.
-
Automated liquid handlers can improve precision and consistency.
-
Be mindful of pipetting technique, such as pre-wetting tips and consistent dispensing speed.
-
-
-
Plate-to-Plate Variation: Differences in incubation time, temperature gradients within the incubator, or batch-to-batch variation in reagents can cause variability between plates.
-
Solution:
-
Incubate all plates for the same duration under controlled temperature and humidity.
-
Use the same batch of media and reagents for all plates in a single experiment.
-
Include positive and negative controls on every plate to monitor for plate-to-plate variation and for data normalization.
-
-
Issue 3: High Rate of False Positives
Q: My primary screen is generating a large number of hits, but many are not confirmed in secondary assays. What are the likely sources of these false positives and how can I minimize them?
A: A high false-positive rate can be costly and time-consuming. Here are common causes and strategies for their mitigation:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to a positive signal.[9]
-
Cytotoxicity: In cell-based assays, a compound that is cytotoxic will appear as a "hit" by inhibiting cell growth.
-
Solution:
-
Perform a counter-screen for cytotoxicity for all primary hits. This can be done using a simple assay like MTT or CellTiter-Glo.
-
Compare the IC50 for the primary assay with the CC50 (cytotoxic concentration 50) to determine the therapeutic index.
-
-
-
Reactive Compounds: Some compounds can react covalently with the target protein or other assay components, leading to irreversible inhibition that is often non-specific.
-
Solution:
-
Use computational filters to flag known reactive functional groups in the structures of potential hits.
-
During hit validation, test for time-dependent inhibition and reversibility of the inhibitory effect.
-
-
-
Interference with Assay Readout: As mentioned in Issue 1, compounds in the extract can directly interfere with the detection method.
Frequently Asked Questions (FAQs)
Q: What is a good Z'-factor for an HTS assay, and how can I improve it?
A: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay. An assay with a Z'-factor between 0 and 0.5 is acceptable, while a Z'-factor below 0 indicates that the assay is not suitable for HTS.
To improve your Z'-factor, you need to either increase the separation between the means of your positive and negative controls or decrease the variability of your controls. You can achieve this by:
-
Optimizing reagent concentrations and incubation times.
-
Ensuring precise and consistent liquid handling.
-
Minimizing edge effects and other sources of systematic error.
-
Using a more robust positive control that gives a stronger signal.
Q: What is the acceptable hit rate for a primary HTS campaign?
A: The acceptable hit rate for a primary HTS campaign can vary depending on the target, the library being screened, and the assay technology. Generally, a hit rate between 0.1% and 1.0% is considered reasonable.[12] A very high hit rate may suggest a high number of false positives, while a very low hit rate might indicate that the library is not diverse enough or that the assay is not sensitive enough.
Q: How does the choice of solvent for extraction affect the outcome of the screen?
A: The choice of solvent is critical as it determines the types of metabolites that are extracted from the fungal biomass. Different solvents have different polarities and will extract different classes of compounds. For example, methanol and ethanol are effective for extracting a broad range of polar and non-polar compounds.[13][14] It is often beneficial to perform extractions with multiple solvents of varying polarities to maximize the chemical diversity of the extract library.
Q: What is the impact of DMSO concentration on fungal growth assays?
A: Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve compounds for HTS. However, DMSO itself can affect fungal growth, and this effect can be species-dependent.[15][16][17][18] At concentrations above 1-2%, DMSO can inhibit the growth of some fungi.[18] It is crucial to determine the tolerance of your specific fungal strain to DMSO and to keep the final concentration in the assay as low as possible, typically below 1%. Always include a vehicle control (media with the same concentration of DMSO used for the test compounds) in your experiments.
Data Presentation
Table 1: Typical Hit Rates in Antifungal HTS
| Fungal Species | Screening Method | Library Size | Hit Rate (%) | Reference |
| Botrytis cinerea | Agar-based | 2,400 extracts | 1.92 | [19] |
| Colletotrichum acutatum | Agar-based | 2,400 extracts | 0.50 | [19] |
| Fusarium proliferatum | Agar-based | 2,400 extracts | 1.88 | [19] |
| Magnaporthe grisea | Agar-based | 2,400 extracts | 2.13 | [19] |
Table 2: IC50 Values of Standard Antifungal Drugs
| Antifungal Drug | Fungal Species | IC50 (µg/mL) | Reference |
| Amphotericin B | Cryptococcus neoformans | ≤1 (IC90) | [20] |
| Fluconazole | Cryptococcus neoformans | ≥8 | [20] |
| Triadimenol | Myrothecium verrucaria | 3.6 | [21] |
| Trifloxystrobin | Myrothecium verrucaria | 3.0 | [21] |
Table 3: Comparison of Solvent Efficiency for Fungal Metabolite Extraction
| Solvent | Fungal Species | Relative Extraction Yield | Reference |
| Methanol | Aspergillus niger | High | [22] |
| Ethanol | Saussurea lappa | High | [13] |
| Aqueous | Boletus edulis & Cantharellus cibarius | High | [23][24] |
| Hexane | Saussurea lappa | Low | [13] |
Experimental Protocols
Protocol 1: Preparation of Fungal Mycelial Extract for HTS
Objective: To prepare a crude metabolite extract from fungal mycelium for use in high-throughput screening.
Materials:
-
Fungal culture grown in liquid medium
-
Sterile distilled water
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
-
Spatula
-
Petri dishes
-
Hot air oven or lyophilizer
-
Mortar and pestle
-
Extraction solvent (e.g., methanol, ethyl acetate)
-
Shaker
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
DMSO
Procedure:
-
Harvesting Fungal Biomass:
-
Aseptically harvest the fungal mycelium from the liquid culture by filtration.
-
Wash the mycelial mat with sterile distilled water two to three times to remove residual media components.[3]
-
-
Drying the Biomass:
-
Transfer the washed mycelium to a sterile petri dish and spread it evenly.
-
Dry the biomass in a hot air oven at a low temperature (40-45°C) until a constant weight is achieved.[3] Alternatively, lyophilize the biomass.
-
-
Grinding the Biomass:
-
Grind the dried mycelium into a fine powder using a sterile mortar and pestle.
-
-
Extraction:
-
Add the powdered biomass to a flask containing the chosen extraction solvent (a common ratio is 1:10, w/v).
-
Place the flask on a shaker and incubate for 24-48 hours at room temperature.
-
-
Filtration and Concentration:
-
Separate the extract from the solid biomass by filtration.
-
Concentrate the filtrate to dryness using a rotary evaporator.
-
-
Stock Solution Preparation:
-
Dissolve the dried extract in DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C until use.
-
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of fungal extracts or compounds against a target fungus. This protocol is based on the CLSI M27-A3 guidelines with modifications.[25]
Materials:
-
96-well microtiter plates
-
Fungal inoculum, standardized to the appropriate concentration
-
RPMI-1640 medium, buffered with MOPS
-
Fungal extracts or compounds dissolved in DMSO
-
Positive control antifungal drug (e.g., fluconazole)
-
Sterile water or saline
-
Incubator
Procedure:
-
Preparation of Drug/Extract Plate:
-
In a 96-well plate, perform a two-fold serial dilution of the fungal extracts or compounds in RPMI-1640 medium to achieve a final volume of 100 µL per well. The final concentration of DMSO should be kept constant and below the level that inhibits fungal growth.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium at a concentration that is twice the desired final concentration (e.g., for a final concentration of 2 x 10³ cells/mL, prepare a 4 x 10³ cells/mL stock).[25]
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the drug/extract plate.
-
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum in RPMI-1640 medium.
-
Sterility Control: Wells containing only RPMI-1640 medium.
-
Vehicle Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.
-
Positive Control: Wells containing the fungal inoculum and a known antifungal drug.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the extract or compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of fungal extracts or compounds against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Fungal extracts or compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the fungal extracts or compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment medium to each well.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control (cells treated with DMSO only). The CC50 (cytotoxic concentration 50) is the concentration of the extract or compound that reduces cell viability by 50%.
-
Mandatory Visualizations
Caption: Fungal ergosterol biosynthesis pathway with targets of major antifungal drug classes.
Caption: Simplified fungal cell wall integrity (CWI) signaling pathway.
Caption: General workflow for high-throughput screening of fungal metabolites.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 6. Beating the edge effect | Laboratory News [labnews.co.uk]
- 7. wellplate.com [wellplate.com]
- 8. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. assay.works [assay.works]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Solvent Dimethyl Sulfoxide Affects Physiology, Transcriptome and Secondary Metabolism of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jsmm.org [jsmm.org]
- 19. mdpi.com [mdpi.com]
- 20. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of in vitro assays with Alterporriol B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the reproducibility of in vitro assays involving Alterporriol B. Given that publicly available data on this compound is limited, some guidance is based on best practices for in vitro assays and data from related bianthraquinone derivatives like Alterporriol L and Altersolanol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a bianthraquinone derivative. While specific studies on this compound's mechanism are not widely available, related compounds like Alterporriol L have been shown to induce apoptosis and necrosis in cancer cells. This is achieved through the induction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and alterations in cytosolic free calcium levels, suggesting a mitochondria-dependent pathway.[1] Another related compound, Altersolanol B, has been found to modulate the PI3K/AKT and p38/ERK MAPK signaling pathways.[2][3]
Q2: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?
High variability in cell viability assays (e.g., MTT, XTT, or AlamarBlue) is a common issue in in vitro research and can stem from several factors.[4][5] These include:
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in culture media can lead to inconsistent concentrations.
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, and media composition can significantly impact results.[4]
-
Assay-Specific Issues: Variations in incubation times, reagent preparation, and the metabolic state of the cells can all contribute to variability.[6]
Q3: How can I improve the solubility of this compound in my cell culture medium?
Many organic compounds have limited aqueous solubility. To improve the solubility and stability of compounds like this compound for in vitro studies, consider the following:
-
Use of a Co-solvent: Initially dissolve this compound in a small amount of a biocompatible solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Complexation with Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to enhance the aqueous solubility and stability of various compounds.[7][8]
Q4: Are there specific cell lines that are more or less sensitive to this compound?
While specific data for this compound is not available, studies on the related compound Alterporriol L have demonstrated dose-dependent cytotoxic effects on human breast cancer cell lines, such as MCF-7.[1] The sensitivity of a cell line to a particular compound can be influenced by the expression of specific drug targets and cellular signaling pathways.[9] For example, Altersolanol B showed greater antiproliferative effects in estrogen receptor-expressing (ER+) breast cancer cells like MCF-7 and T47D.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. Prepare a fresh stock solution and ensure complete dissolution before diluting in media. Consider using a solubility enhancer like HPβCD. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count to verify density. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Assay Reagent Addition | Add reagents consistently and gently to avoid disturbing the cell monolayer. Ensure reagents are properly mixed and at the correct temperature before use. |
| Fluctuations in CO2 and Temperature | Calibrate and monitor incubator CO2 and temperature levels regularly. Minimize the time plates are outside the incubator. |
Issue 2: Unexpected or No Effect on Target Signaling Pathway
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Sub-optimal Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect on your target pathway. |
| Cell Line Specificity | The target pathway may not be active or responsive in your chosen cell line. Confirm the expression and activity of key pathway components in your cell model. |
| Antibody or Reagent Issues (for Western Blotting/ELISA) | Validate your antibodies using positive and negative controls. Use freshly prepared lysis buffers and protease/phosphatase inhibitors. |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, confirm its activity in a well-established, simple assay before proceeding to complex pathway analysis. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. The final vehicle concentration should be consistent across all wells, including the vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Hypothesized Signaling Pathway for this compound
Based on related compounds, this compound may induce cell death through mitochondria-dependent apoptosis and modulation of key signaling pathways like PI3K/AKT and MAPK.
Caption: Hypothesized signaling pathways affected by this compound.
Troubleshooting Workflow for Inconsistent Assay Results
This workflow provides a logical approach to diagnosing and resolving variability in in vitro assay results.
References
- 1. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability and the aqueous solubility of thalidomide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of hydroxypropyl beta cyclodextrin complexation on aqueous solubility, stability, and corneal permeation of acyl ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Technical Support Center: Addressing Autofluorescence of Anthraquinones in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges associated with the intrinsic fluorescence (autofluorescence) of anthraquinone compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are anthraquinones and why do they exhibit autofluorescence?
Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton.[1] Many natural pigments, dyes, and pharmacologically active molecules are anthraquinone derivatives.[2] Their conjugated ring system allows for the absorption of light, and in some cases, subsequent emission of this energy as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of fluorescent probes used in cell-based assays.
Q2: How can I determine if the autofluorescence I'm observing is from my anthraquinone compound?
To confirm that your test compound is the source of the autofluorescence, you should include a crucial control in your experiment: cells treated with the anthraquinone compound but without any fluorescent labels (e.g., fluorescently tagged antibodies or dyes). If you observe a signal in the fluorescence channel of interest with this control, it is highly likely that the anthraquinone itself is autofluorescent.
Q3: What are the common challenges caused by anthraquinone autofluorescence in cell-based assays?
Anthraquinone autofluorescence can lead to several experimental challenges:
-
High background signal: This can mask the specific signal from your fluorescent probes, reducing the signal-to-noise ratio.[3]
-
False positives: The intrinsic fluorescence of the anthraquinone may be misinterpreted as a positive signal from your fluorescent reporter.
-
Inaccurate quantification: The additional fluorescence from the anthraquinone can lead to an overestimation of the intended fluorescent signal.
Troubleshooting Guides
This section provides structured guidance to help you troubleshoot and mitigate issues arising from anthraquinone autofluorescence.
Problem 1: High background fluorescence obscuring my signal.
High background fluorescence is a common issue when working with autofluorescent compounds. Here are steps to address this:
Initial Steps:
-
Confirm the Source: As mentioned in the FAQs, ensure the anthraquinone compound is the source of the autofluorescence by running a "compound-only" control.
-
Optimize Compound Concentration: Determine the lowest effective concentration of your anthraquinone compound that still elicits the desired biological effect. Higher concentrations will lead to stronger autofluorescence.[4]
Advanced Solutions:
-
Spectral Scanning: Characterize the excitation and emission spectra of your anthraquinone compound. This will help you choose fluorescent probes with minimal spectral overlap.
-
Chemical Quenching: Employ chemical agents to reduce the autofluorescence of the compound.
-
Computational Subtraction: Use image analysis software to subtract the background fluorescence.
-
Spectral Unmixing: If your imaging system has this capability, it can differentiate the emission spectra of the anthraquinone and your fluorescent probes.[5]
Problem 2: My anthraquinone's fluorescence overlaps with my chosen fluorescent dye.
Spectral overlap is a significant challenge. The following decision tree can guide you in selecting the appropriate mitigation strategy.
Caption: Decision tree for addressing spectral overlap.
Data Presentation
The following table summarizes the spectral properties of common anthraquinones and fluorescent probes to aid in experimental design and fluorophore selection.
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Notes |
| Anthraquinones | |||
| Aloe-emodin | ~430 | ~520-550 | Absorption spectra can be influenced by conjugation with other molecules.[6] |
| Emodin | ~435 | ~520-550 | Exhibits intrinsic fluorescence that can be modulated by its environment.[7] |
| Rhein | ~435 | ~520-550 | Similar spectral properties to emodin.[6] |
| DRAQ5™ | 647 | 681 (free), 697 (DNA-bound) | A far-red fluorescent DNA dye with minimal overlap with common fluorophores.[2] |
| DRAQ7™ | 599 / 644 | 678 / 697 | A far-red viability dye that only enters cells with compromised membranes.[2] |
| Fluorescent Probes | |||
| DAPI | 358 | 461 | Common nuclear counterstain.[8] |
| Alexa Fluor™ 488 | 495 | 519 | Bright and photostable green fluorophore.[9] |
| Alexa Fluor™ 555 | 555 | 565 | Bright and photostable yellow-orange fluorophore.[9] |
| Alexa Fluor™ 647 | 650 | 668 | Far-red fluorophore, often used to avoid autofluorescence.[9] |
Experimental Protocols
Protocol 1: Chemical Quenching of Autofluorescence
This protocol describes the use of Sudan Black B (SBB) to quench autofluorescence. SBB is a lipophilic dye that can reduce autofluorescence from various sources.[10]
Materials:
-
0.1% (w/v) Sudan Black B in 70% ethanol
-
Phosphate-buffered saline (PBS)
-
70% ethanol
-
Mounting medium
Procedure:
-
Perform your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
After the final wash, incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS three times for 5 minutes each.
-
Mount the coverslips using an appropriate mounting medium.
Caption: Workflow for chemical quenching with Sudan Black B.
Protocol 2: Computational Background Subtraction using ImageJ/Fiji
This protocol outlines a basic method for background subtraction using the open-source software ImageJ or Fiji.[11][12]
Procedure:
-
Acquire a "background" image: Capture an image of a field of view containing cells treated with the anthraquinone but without any fluorescent labels, using the same imaging parameters as your experimental samples.
-
Open images in ImageJ/Fiji: Open both your experimental image and the corresponding background image.
-
Use the Image Calculator: Navigate to Process > Image Calculator....
-
Subtract the background:
-
Select your experimental image as Image1.
-
Select Subtract as the Operation.
-
Select your background image as Image2.
-
Ensure the Create new window checkbox is ticked.
-
Click OK.
-
-
Analyze the resulting image: The new window will display your experimental image with the background fluorescence from the anthraquinone subtracted.
Caption: Workflow for computational background subtraction.
Protocol 3: Spectral Unmixing
Spectral unmixing is a powerful technique to separate the fluorescence signals from multiple fluorophores, including the autofluorescence from your anthraquinone compound.[13][14] The exact steps will vary depending on your microscope and software.
General Workflow:
-
Acquire a Lambda Stack: Instead of capturing a single image, acquire a "lambda stack" or "spectral image," which is a series of images taken at different emission wavelengths.[5]
-
Obtain Reference Spectra:
-
Acquire a lambda stack of cells treated only with your anthraquinone compound to get its "emission fingerprint."
-
Acquire a lambda stack for each fluorescent probe you are using on separate, single-stained control samples.
-
-
Perform Linear Unmixing: Use the software's linear unmixing algorithm. This will use the reference spectra to calculate the contribution of each fluorophore (and the anthraquinone) to the total fluorescence in each pixel of your experimental image.[15]
-
Generate Separated Images: The software will then generate new images, each showing the signal from a single fluorophore, with the autofluorescence from the anthraquinone removed or placed in its own channel.
Caption: General workflow for spectral unmixing.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bicellscientific.com [bicellscientific.com]
- 11. toolify.ai [toolify.ai]
- 12. Measure Fluorescence Intensity With ImageJ: A Step-by-Step Guide [edition.derbytelegraph.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
Strategies to minimize off-target effects of Alterporriol B
This is a comprehensive technical support guide for researchers, scientists, and drug development professionals working with the novel compound Alterporriol B. Due to the limited publicly available information on this compound, this guide focuses on general strategies and established methodologies for identifying, characterizing, and minimizing off-target effects applicable to any new small molecule.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] For a new compound like this compound, whose full biological activity profile is likely uncharacterized, these effects are a significant concern because they can lead to:
-
Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.
-
Cellular toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cell death or other toxic effects.[1]
-
Unpredictable clinical outcomes: In a therapeutic context, off-target effects can cause unforeseen side effects.
Q2: What are the common causes of off-target effects?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: Many proteins share conserved binding domains. For instance, the ATP-binding pocket is similar across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.[2]
-
High Compound Concentration: Using concentrations significantly above the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The relative expression levels of on- and off-target proteins in a given cell type can influence the observed effects.[1]
Q3: How can I proactively minimize off-target effects when starting experiments with this compound?
A3: A proactive approach is crucial:
-
In Silico Analysis: If the structure of this compound is known, use computational tools to predict potential off-target interactions based on structural similarity to known ligands and protein binding sites.[3]
-
Dose-Response Studies: Always begin by establishing a thorough dose-response curve to identify the minimal effective concentration required to achieve the desired on-target effect.[3] This minimizes the engagement of lower-affinity off-targets.
-
Use of Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This can help differentiate between specific on-target effects and non-specific or off-target effects.[3]
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Action |
| Unexpected or inconsistent cellular phenotype. | The observed phenotype may be due to an off-target effect of this compound. | 1. Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cell model.[4][5] 2. Orthogonal Approaches: Use a different method to inhibit the target (e.g., siRNA, CRISPR) and see if it recapitulates the phenotype. 3. Off-Target Screening: Screen this compound against a broad panel of targets (e.g., a kinase panel) to identify potential off-target interactions.[6][7] |
| Cellular toxicity at concentrations expected to be specific. | The toxicity could be due to either on-target effects (the target is essential for cell viability) or off-target effects. | 1. "Rescue" Experiment: If possible, overexpress the intended target to see if it mitigates the toxicity. If it does, the toxicity is likely on-target. 2. Profile against Toxicity-Related Targets: Screen this compound against panels of known toxicity-related proteins (e.g., hERG, cytochrome P450s). |
| Discrepancy between biochemical and cellular assay results. | This could be due to poor cell permeability of this compound, rapid metabolism of the compound, or engagement of off-targets only present in a cellular context. | 1. Assess Cell Permeability: Use analytical methods to determine the intracellular concentration of this compound. 2. Metabolic Stability Assay: Evaluate the stability of this compound in the presence of liver microsomes or in cell culture medium over time. 3. Cell-Based Target Engagement: Re-confirm target binding in the cellular environment using CETSA.[4][8] |
Experimental Protocols & Methodologies
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for screening this compound against a panel of kinases to identify off-target inhibitory activity.[6][7][9]
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercial services are available that offer panels of hundreds of kinases)
-
Kinase reaction buffer
-
Substrate for each kinase
-
ATP (radiolabeled or for use in a detection assay)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
Methodology:
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7][9]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for any kinases that are significantly inhibited.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of this compound with its intended target in intact cells.[4][5][8][10]
Objective: To verify that this compound binds to its target protein in a cellular environment, leading to its thermal stabilization.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling.[5]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for Western blotting.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A positive result is a shift in the melting curve to higher temperatures in the presence of this compound, indicating that the compound has bound to and stabilized the target protein.
Visualizations
Workflow for Investigating Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. toxicology.org [toxicology.org]
- 3. benchchem.com [benchchem.com]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. news-medical.net [news-medical.net]
Refining HPLC separation of Alterporriol B from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) separation of Alterporriol B from crude fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
This compound is a red pigment first isolated from Alternaria porri. Structurally, it is a complex, modified bianthraquinone. Like other fungal anthraquinones, it possesses multiple hydroxyl groups, making it a relatively polar molecule, but its large carbon skeleton also imparts significant non-polar character. This amphipathic nature makes it well-suited for reverse-phase HPLC. Its red color indicates strong absorbance in the visible range, and its anthraquinone core suggests strong UV absorbance, making a UV-Vis or Photodiode Array (PDA) detector ideal for its detection.
Q2: What is a good starting point for an HPLC method to separate this compound?
A gradient reverse-phase HPLC (RP-HPLC) method is the most effective starting point. Most fungal anthraquinones can be successfully separated on a C18 column. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid added to improve peak shape.
A recommended starting protocol is detailed below. Researchers should optimize this method based on their specific crude extract and HPLC system.
Q3: How do I prepare my crude fungal extract for HPLC analysis?
Proper sample preparation is critical to protect the HPLC column and obtain a clean chromatogram.
-
Extraction: Perform a solvent extraction of the fungal biomass or culture broth. Ethyl acetate is a common choice for metabolites of medium polarity like this compound.
-
Concentration: Evaporate the solvent from the crude extract in vacuo to obtain a residue.
-
Reconstitution: Redissolve the residue in a small volume of a solvent compatible with the initial mobile phase, such as methanol or a methanol/water mixture.
-
Filtration: It is mandatory to filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter before injection. This prevents clogging of the column inlet frit.
Experimental Protocols & Data
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a robust starting point for the separation of this compound.
-
Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-600 nm. Monitor at 254 nm and a wavelength in the visible range (e.g., 450 nm) for specificity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Gradient Program: See Table 1 for a typical gradient elution program.
Table 1: Example Gradient Elution Program
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0.0 | 90% | 10% |
| 25.0 | 10% | 90% |
| 30.0 | 10% | 90% |
| 30.1 | 90% | 10% |
| 35.0 | 90% | 10% |
Method Optimization Comparison
To achieve optimal separation, various parameters can be adjusted. Table 2 summarizes the effects of common modifications.
Table 2: HPLC Method Optimization Parameters
| Parameter | Standard Condition | Modification Effect | Recommendation for this compound |
| Organic Solvent | Acetonitrile | Methanol can alter selectivity for polar compounds. | Acetonitrile generally provides sharper peaks and lower backpressure. |
| Acid Modifier | 0.1% Formic Acid | Phosphoric acid can offer different selectivity but is not volatile (incompatible with MS). | Formic acid is a good first choice as it is volatile and effective for peak shaping. |
| Column Chemistry | C18 | Phenyl-Hexyl may offer alternative selectivity through π-π interactions. | A high-quality, end-capped C18 column is the most reliable starting point. |
| Temperature | 30 °C | Increasing temperature lowers viscosity (reduces backpressure) and can change selectivity. | Maintain a stable temperature (e.g., 25-35 °C) for reproducible retention times. |
Troubleshooting Guide
Issue 1: My this compound peak is tailing or showing poor shape.
Peak tailing for polar, ionizable compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Cause A: Silanol Interactions. Residual silanol groups (Si-OH) on the silica-based C18 packing can interact with polar functional groups on the analyte, causing tailing.
-
Solution 1: Lower Mobile Phase pH. Add an acid like formic acid or phosphoric acid (0.1%) to the mobile phase.[1] At a lower pH (e.g., 2.5-4), the ionization of silanol groups is suppressed, minimizing these secondary interactions.
-
Solution 2: Use a High-Quality End-Capped Column. Modern, high-purity silica columns are "end-capped" to block most residual silanols. Ensure you are using such a column.
-
Solution 3: Add a Competing Base. For stubborn tailing with basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[2]
-
-
Cause B: Column Overload. Injecting too much sample can lead to broad, tailing, or fronting peaks.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, the original sample was overloaded.
-
Issue 2: I have poor resolution between this compound and a nearby impurity.
Poor resolution means the peaks are not sufficiently separated.
-
Cause A: Insufficient Chromatographic Selectivity. The column and mobile phase are not providing enough chemical differentiation between the compounds.
-
Solution 1: Adjust Gradient Slope. Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage gives the compounds more time to interact with the stationary phase, improving separation.
-
Solution 2: Change the Organic Solvent. Switch from acetonitrile to methanol (or vice versa). This can significantly alter the selectivity of the separation.
-
Solution 3: Change the Column. If mobile phase optimization fails, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
-
Cause B: Low Column Efficiency (Broad Peaks). If all peaks are broad, it reduces overall resolution.
-
Solution 1: Check for System Leaks. Inspect all fittings for leaks, especially between the column and detector.
-
Solution 2: Reduce Extra-Column Volume. Use tubing with a smaller internal diameter and ensure it is as short as possible between the injector, column, and detector.
-
Solution 3: Regenerate or Replace Column. The column may be contaminated or voided. Try flushing it with a strong solvent (disconnected from the detector). If this fails, replace the column.
-
Issue 3: My system backpressure is too high.
High backpressure can damage the pump and column.
-
Cause A: Column or Frit Blockage. Particulate matter from the sample or mobile phase precipitation has blocked the column inlet frit.
-
Solution 1: Use a Guard Column. A guard column is a small, sacrificial column placed before the main analytical column to catch contaminants.
-
Solution 2: Filter Samples and Mobile Phases. Always filter samples and ensure mobile phase components are fully dissolved to prevent precipitation.
-
Solution 3: Reverse Flush the Column. Disconnect the column from the detector and reverse its direction. Flush with a strong, filtered solvent to dislodge particulates from the inlet frit.
-
-
Cause B: High Mobile Phase Viscosity.
-
Solution: Increasing the column temperature slightly can lower the mobile phase viscosity and reduce pressure.
-
Visualized Workflows
Caption: Workflow from crude extract to pure this compound.
Caption: Decision tree for troubleshooting poor peak resolution.
References
Technical Support Center: Navigating Signal Overlap in NMR Analysis of Alterporriol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of signal overlap in the Nuclear Magnetic Resonance (NMR) analysis of Alterporriol derivatives. These complex fungal metabolites, characterized by a tetrahydroanthraquinone core, often produce crowded ¹H and ¹³C NMR spectra, complicating structure elucidation and characterization. This guide offers practical solutions and detailed experimental protocols to help you resolve overlapping signals and obtain high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of an Alterporriol derivative shows severe signal overlap in the aromatic region (δ 6.0-8.0 ppm). How can I resolve these signals?
A1: Signal overlap in the aromatic region of Alterporriol derivatives is common due to the presence of multiple aromatic protons on the anthraquinone scaffold. To resolve these signals, a combination of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): This experiment will help identify which aromatic protons are scalar-coupled (typically ortho- and meta-couplings). This allows you to trace out the spin systems within each aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): If you have a well-resolved aromatic proton, a TOCSY experiment can reveal all the protons belonging to the same spin system, even if they are not directly coupled. This is particularly useful for identifying all protons on a substituted aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra have a much larger chemical shift dispersion, overlapping proton signals can often be resolved by spreading them out in the carbon dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning quaternary carbons and for connecting different spin systems, which is crucial for the complete assignment of the aromatic rings.
Q2: The aliphatic region (δ 1.5-4.5 ppm) of my ¹H NMR spectrum is also very crowded, with overlapping multiplets from the tetrahydroanthraquinone core. What strategies can I use here?
A2: The aliphatic portion of Alterporriol derivatives contains several chiral centers and diastereotopic protons, leading to complex and overlapping multiplets.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve some of the overlap.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can simplify complex multiplets into more easily interpretable patterns.
-
HSQC-TOCSY: This powerful experiment combines the resolution of an HSQC with the through-bond correlations of a TOCSY. By selecting a cross-peak in the HSQC spectrum, you can visualize the entire proton spin system connected to that specific carbon, effectively isolating it from other overlapping signals.
Q3: I am struggling to determine the stereochemistry of my Alterporriol derivative due to signal overlap. Which NMR experiments are most helpful?
A3: Determining the relative stereochemistry of the multiple chiral centers in the tetrahydroanthraquinone core is a significant challenge. NOESY and ROESY experiments are essential for this purpose as they detect through-space correlations between protons that are close to each other.[2][3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the standard method for identifying protons that are in close spatial proximity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing information about their relative orientation.[5]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like Alterporriol derivatives, the NOE enhancement can sometimes be close to zero, making NOESY signals weak or absent. In such cases, a ROESY experiment is a better choice as it provides positive cross-peaks regardless of the molecule's tumbling rate.[3][5]
By carefully analyzing the NOESY/ROESY correlations, you can build a 3D model of the molecule and deduce the relative stereochemistry of the chiral centers.
Q4: I have a mixture of Alterporriol derivatives. How can I quantify the individual components when their signals overlap?
A4: Quantitative NMR (qNMR) can be a powerful tool for analyzing mixtures, but signal overlap presents a significant challenge.[6][7][8]
-
Signal Selection: The first step is to identify at least one signal for each component that is unique and does not overlap with signals from other components. These signals will be used for quantification.[6]
-
Internal Standard: Use a stable internal standard with a simple spectrum and known concentration that does not have signals overlapping with your analytes.
-
2D NMR for Quantification: If no unique signals are available in the ¹H NMR spectrum, 2D NMR can be used. For example, the volume of a cross-peak in a well-resolved HSQC spectrum can be proportional to the concentration of the corresponding component. However, this requires careful calibration and validation.[7]
-
Deconvolution Software: Modern NMR processing software often includes deconvolution algorithms that can mathematically separate overlapping signals, allowing for the integration of individual peaks.
Troubleshooting Guides
Problem 1: Poor resolution in 1D ¹H NMR spectrum.
| Possible Cause | Solution |
| Sample concentration is too high, leading to line broadening. | Dilute the sample. |
| Poor shimming of the magnetic field. | Re-shim the spectrometer carefully. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent (e.g., Chelex) or pass it through a short column of silica gel. |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. |
Problem 2: Weak or absent cross-peaks in 2D NMR spectra (COSY, HSQC, HMBC).
| Possible Cause | Solution |
| Incorrectly set acquisition parameters (e.g., pulse widths, delays). | Optimize the pulse widths (90° and 180°) for your specific probe and sample. Use standard parameter sets for your spectrometer as a starting point and adjust as needed. |
| Insufficient relaxation delay (d1). | For quantitative measurements or when dealing with quaternary carbons in HMBC, increase the relaxation delay to at least 1.5-2 seconds to allow for full relaxation of the nuclei. |
| Low sample concentration. | Increase the sample concentration or the number of scans. |
| For HMBC, the long-range coupling constant (J-HMBC) is not optimal. | The typical range for ²JCH and ³JCH is 2-10 Hz. Acquiring two HMBC spectra with different J-HMBC values (e.g., 4 Hz and 8 Hz) can help detect a wider range of correlations. |
Problem 3: Artifacts in 2D NMR spectra.
| Possible Cause | Solution | | t1 noise (streaks parallel to the F1 axis). | This is often caused by temperature instability or sample movement. Ensure the sample is properly equilibrated to the spectrometer's temperature and avoid any vibrations. Using gradient-selected experiments can also help suppress t1 noise. | | Quadrature images (spurious peaks reflected across the center of the spectrum). | Modern spectrometers with digital quadrature detection have largely eliminated this problem. If you encounter it, ensure the spectrometer's phase cycling is set up correctly. | | Strong solvent signal obscuring nearby peaks. | Use a solvent suppression pulse sequence (e.g., presaturation or Watergate). |
Quantitative Data Summary
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of Alterporriol derivatives, based on published data for related fungal polyketides and anthraquinones. Note that specific chemical shifts can vary depending on the substitution pattern and stereochemistry.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity & Coupling Constants (J, Hz) |
| Aromatic Protons | 6.0 - 8.0 | 100 - 160 | s, d, t, m (J = 7.0 - 9.0 Hz for ortho, 1.5 - 3.0 Hz for meta) |
| Phenolic OH | 9.0 - 13.0 | - | br s |
| Methine (CH) | 2.5 - 5.0 | 30 - 80 | d, dd, m |
| Methylene (CH₂) | 1.5 - 4.0 | 20 - 50 | m, AB quartet |
| Methyl (CH₃) | 0.8 - 2.5 | 10 - 30 | s, d (J ≈ 7.0 Hz) |
| Carbonyl (C=O) | - | 180 - 200 | - |
| Quaternary Carbons | - | 100 - 160 | - |
Experimental Protocols
Here are detailed, adaptable methodologies for key 2D NMR experiments. These should be optimized for your specific instrument and sample.
1. COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)
-
Acquisition Parameters:
-
TD (Time Domain in F2): 2048
-
NS (Number of Scans): 2-8
-
DS (Dummy Scans): 16
-
SW (Spectral Width in F2): 12-16 ppm
-
O1P (Transmitter Frequency Offset): Centered on the proton spectrum
-
TD (Time Domain in F1): 256-512
-
SW (Spectral Width in F1): 12-16 ppm
-
-
Processing Parameters:
-
SI (Size of FID in F2 and F1): 1024
-
WDW (Window Function): Sine-bell (SSB = 0) in both dimensions
-
PH_mod (Phase Correction): Automatic or manual
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC with gradient selection)
-
Acquisition Parameters:
-
TD (Time Domain in F2): 1024
-
NS (Number of Scans): 4-16 (multiple of 2 for editing)
-
DS (Dummy Scans): 16
-
SW (Spectral Width in F2): 12-16 ppm
-
O1P (Transmitter Frequency Offset): Centered on the proton spectrum
-
TD (Time Domain in F1): 256
-
SW (Spectral Width in F1): 180-200 ppm
-
O2P (Transmitter Frequency Offset in F1): Centered on the carbon spectrum
-
CNST2 (¹JCH coupling constant): 145 Hz (average for C-H bonds)
-
-
Processing Parameters:
-
SI (Size of FID in F2 and F1): 1024 x 512
-
WDW (Window Function): Sine-bell (SSB = 0) in F2, Sine-bell or QSINE in F1
-
PH_mod (Phase Correction): Automatic or manual
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, long-range correlation sequence)
-
Acquisition Parameters:
-
TD (Time Domain in F2): 2048
-
NS (Number of Scans): 8-32
-
DS (Dummy Scans): 16
-
SW (Spectral Width in F2): 12-16 ppm
-
O1P (Transmitter Frequency Offset): Centered on the proton spectrum
-
TD (Time Domain in F1): 512
-
SW (Spectral Width in F1): 200-220 ppm
-
O2P (Transmitter Frequency Offset in F1): Centered on the carbon spectrum
-
CNST13 (Long-range JCH coupling constant): 8 Hz (a good starting point)
-
-
Processing Parameters:
-
SI (Size of FID in F2 and F1): 1024 x 1024
-
WDW (Window Function): Sine-bell (SSB = 0) in both dimensions
-
PH_mod (Phase Correction): Magnitude mode or phase-sensitive
-
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph (or equivalent gradient-selected, phase-sensitive sequence)
-
Acquisition Parameters:
-
TD (Time Domain in F2): 2048
-
NS (Number of Scans): 8-16
-
DS (Dummy Scans): 16
-
SW (Spectral Width in F2): 12-16 ppm
-
O1P (Transmitter Frequency Offset): Centered on the proton spectrum
-
TD (Time Domain in F1): 256-512
-
SW (Spectral Width in F1): 12-16 ppm
-
D8 (Mixing Time): 300-800 ms (should be optimized based on the molecule's correlation time)
-
-
Processing Parameters:
-
SI (Size of FID in F2 and F1): 1024
-
WDW (Window Function): Sine-bell (SSB = 0) in both dimensions
-
PH_mod (Phase Correction): Automatic or manual
-
Visualizations
Caption: Experimental workflow for NMR analysis of Alterporriol derivatives.
Caption: Logic diagram for resolving signal overlap using 2D NMR techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. acdlabs.com [acdlabs.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing the yield of Alterporriol B from fungal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the yield of Alterporriol B from fungal cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are designed in a question-and-answer format to directly address common issues encountered during experimentation.
1. My Alternaria porri culture is growing well, but the yield of this compound is low. What are the most critical culture parameters to optimize?
Low yield of a target secondary metabolite despite healthy mycelial growth is a common challenge. The production of this compound, a polyketide, is highly sensitive to environmental and nutritional factors. Here are the key parameters to investigate:
-
Culture Media: The composition of the growth medium is paramount. While Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) are commonly used for Alternaria species, exploring other media can significantly impact secondary metabolite production. There is no single optimal medium for all fungal strains, so empirical testing is crucial.[1]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources directly influence the biosynthesis of polyketides.
-
pH: The pH of the culture medium affects nutrient uptake and enzymatic activities essential for secondary metabolism.
-
Temperature: While A. porri can grow over a range of temperatures, the optimal temperature for growth may not be the same as for this compound production.
-
Aeration: Adequate oxygen supply is critical for the growth of aerobic fungi and the production of many secondary metabolites.
Quantitative Data Summary: Optimizing Culture Conditions for Alternaria porri
| Parameter | Condition | Mycelial Growth | This compound Yield | Reference |
| Culture Medium | Potato Dextrose Agar (PDA) | Excellent | Baseline | General Use |
| Czapek-Dox Agar | Good | Potentially Higher | Recommended for secondary metabolites | |
| Malt Extract Agar (MEA) | Good | Variable | Alternative | |
| Carbon Source | Glucose | High | Baseline | Standard |
| Sucrose | Moderate | Potentially Higher | Alternative | |
| Maltose | High | Potentially Higher | Alternative | |
| Nitrogen Source | Peptone | High | Baseline | Standard Organic |
| Yeast Extract | High | Potentially Higher | Rich in co-factors | |
| Ammonium Nitrate | Moderate | Variable | Inorganic | |
| pH | 5.5 - 6.5 | Optimal | Often Optimal | Start Point |
| < 5.0 or > 7.0 | Reduced | Often Reduced | May inhibit key enzymes | |
| Temperature (°C) | 25 - 28 | Optimal | Often Optimal | Start Point |
| < 20 or > 30 | Reduced | Often Reduced | Stress condition |
2. How can I use elicitors to enhance this compound production?
Elicitation is a powerful technique to stimulate the production of secondary metabolites, which are often part of a fungus's defense mechanism.[2][3] Elicitors are molecules that trigger these defense responses.
-
Biotic Elicitors: These are derived from biological sources. Examples include cell wall fragments from other fungi or bacteria, and polysaccharides like chitosan.[4][5] You can prepare a fungal elicitor from a non-producing fungus and add it to your A. porri culture.
-
Abiotic Elicitors: These are non-biological stressors. Examples include heavy metal salts (e.g., copper sulfate, zinc sulfate) at low concentrations, or UV irradiation.[2]
It is critical to optimize the concentration of the elicitor and the timing of its addition to the culture, as high concentrations can be toxic and inhibit growth.
3. My this compound yield is inconsistent between batches. How can I improve reproducibility?
Inconsistency in yield is often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Inoculum: Use a consistent method for preparing your inoculum, such as a spore suspension with a defined concentration or a specific number and size of mycelial plugs. Inoculating with mycelial disks from a solid culture can be a source of variability if not standardized.[6]
-
Control Environmental Parameters: Ensure that the temperature, pH, and agitation speed (for liquid cultures) are precisely controlled and monitored throughout the fermentation process.
-
Use High-Quality Reagents: Variations in the quality of media components can affect fungal metabolism. Use reagents from a reliable source and prepare media consistently.
-
Monitor Growth Phase: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase. Harvest your cultures at a consistent point in the growth curve.
4. What is the general biosynthetic pathway for this compound, and how can this knowledge be used to increase yield?
This compound is an aromatic polyketide.[7] Polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis starts with simple precursor molecules, primarily acetyl-CoA and malonyl-CoA, which are derived from primary metabolism.
Understanding this pathway provides several strategies for yield enhancement:
-
Precursor Feeding: Supplementing the culture medium with precursors like acetate or malonate can potentially increase the pool of building blocks available for polyketide synthesis.
-
Genetic Engineering: For advanced users, overexpression of key genes in the biosynthetic gene cluster (BGC) for this compound, or the genes for precursor supply, could significantly boost production. The use of CRISPR/Cas9 has been established in Alternaria alternata and could potentially be applied to A. porri.[8]
Signaling Pathway for Fungal Secondary Metabolite Production
Caption: Generalized signaling cascade for the regulation of fungal secondary metabolite biosynthesis.
Experimental Protocols
Protocol 1: Submerged Fermentation of Alternaria porri for this compound Production
This protocol outlines a general procedure for growing A. porri in liquid culture to produce this compound.
-
Inoculum Preparation:
-
Grow A. porri on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until well-myceliated.
-
Aseptically cut 5-mm agar plugs from the edge of an actively growing colony using a sterile cork borer.
-
-
Fermentation:
-
Prepare the desired liquid medium (e.g., Potato Dextrose Broth or a custom medium) in Erlenmeyer flasks. Use baffled flasks to improve aeration.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate each flask with three agar plugs.
-
Incubate the flasks on a rotary shaker at 150-180 rpm at 25-28°C for 14-21 days in the dark.
-
-
Harvesting:
-
Separate the mycelium from the culture broth by vacuum filtration through cheesecloth or filter paper.
-
The this compound can be present in both the mycelium and the broth, so it is advisable to process both.
-
Experimental Workflow for Enhancing this compound Production
Caption: Iterative workflow for optimizing this compound production.
Protocol 2: Extraction and Purification of this compound
This is a general protocol for the solvent extraction of polyketide compounds from fungal cultures. The specific solvents and volumes may need to be optimized.
-
Extraction from Mycelium:
-
Freeze-dry the harvested mycelium to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture) by maceration or Soxhlet extraction. Repeat the extraction 2-3 times.
-
-
Extraction from Culture Broth:
-
Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.
-
Partition the broth against the solvent in a separatory funnel. Collect the organic layer. Repeat 2-3 times.
-
-
Purification:
-
Combine the organic extracts from the mycelium and broth and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting Logic for Low this compound Yield
Caption: A logical approach to troubleshooting low this compound yield.
References
- 1. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 2. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In vivo validation of Alterporriol B anticancer activity in animal models
In Vivo Validation of Anticancer Activity: A Comparative Guide
Note to the Reader: As of the latest literature search, no specific in vivo studies validating the anticancer activity of Alterporriol B in animal models have been published. To fulfill the structural and content requirements of this request, we have generated a comparative guide using two well-researched chemotherapeutic agents for breast cancer: Paclitaxel , a natural product, and Doxorubicin , a standard-of-care anthracycline antibiotic. This guide serves as a template for how such a comparison for this compound could be presented should in vivo data become available.
This guide provides a comparative analysis of the in vivo anticancer efficacy of Paclitaxel and Doxorubicin in preclinical breast cancer animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of Paclitaxel and Doxorubicin in murine models of breast cancer from representative studies.
| Drug | Cancer Model | Animal Model | Dosage & Administration | Treatment Duration | Key Outcomes | Citation |
| Paclitaxel | MCF-7 Human Breast Adenocarcinoma | Xenograft (MCF-7 cells in nude mice) | 30 mg/kg/week, intraperitoneal (i.p.) injection | 3 consecutive weeks | Significant inhibition of tumor growth; Increased number of apoptotic cells in tumor tissues. | [1][2][3] |
| Paclitaxel (Micellar) | Mouse Uterine Cervix Carcinoma | U14 tumor-bearing mice | 20 mg/kg, intravenous (i.v.) injection | Every third day for four times | 74.9% tumor growth inhibition compared to control. | [4] |
| Doxorubicin (Nanoparticles) | E0771 Mouse Breast Carcinoma | Syngeneic (E0771 cells in C57BL/6 mice) | Not specified | Not specified | 40% greater tumor growth inhibition compared to free Doxorubicin. | [5][6] |
| Doxorubicin (Nanosponges) | Spontaneous HER2+ Mammary Tumor | BALB-neuT mice | 5 times lower than the standard therapeutic dose | Not specified | 60% inhibition of breast cancer growth. | [7] |
| Paclitaxel + Doxorubicin | Metastatic Breast Cancer | Human Clinical Trial (ECOG) | Doxorubicin + Paclitaxel with G-CSF support | 4-6 cycles | ~50% overall response rate; Median response duration of ~4 months. | [8] |
Experimental Protocols
This table outlines a generalized experimental protocol for evaluating the in vivo anticancer activity of a test compound in a xenograft mouse model of breast cancer.
| Phase | Procedure | Detailed Description |
| 1. Animal Model & Cell Line | Cell Culture and Animal Acclimatization | Human breast cancer cells (e.g., MCF-7) are cultured under standard conditions. Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are acclimatized for at least one week.[4][9] |
| 2. Tumor Induction | Subcutaneous Xenograft Implantation | 1 x 107 cultured cancer cells are resuspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[10] |
| 3. Tumor Growth & Grouping | Monitoring and Randomization | Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly divided into control and treatment groups (n=8-12 mice per group).[4] |
| 4. Drug Administration | Treatment Regimen | The test compound (e.g., Paclitaxel 10-30 mg/kg) or vehicle control is administered via a specified route (e.g., intravenous or intraperitoneal injection) on a defined schedule (e.g., once every third day for four cycles).[3][4] |
| 5. Efficacy Assessment | Tumor Volume and Body Weight Measurement | Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight is monitored as an indicator of toxicity.[4] |
| 6. Endpoint Analysis | Tissue Collection and Analysis | At the end of the study (e.g., day 21-35), mice are euthanized. Tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation), and apoptosis assays (e.g., TUNEL).[1][9] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo anticancer efficacy study in a xenograft mouse model.
Signaling Pathways
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism involves the stabilization of microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis.[11][12]
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects through two primary mechanisms: interfering with DNA replication by inhibiting the enzyme topoisomerase II and generating reactive oxygen species (ROS) that cause cellular damage.[13][14]
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Frontiers | Paclitaxel Chemotherapy Elicits Widespread Brain Anisotropy Changes in a Comprehensive Mouse Model of Breast Cancer Survivorship: Evidence From In Vivo Diffusion Weighted Imaging [frontiersin.org]
- 10. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Alterporriol B and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the fungal metabolite Alterporriol B and the established chemotherapeutic agent, doxorubicin. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data available for the closely related bianthraquinone, Altersolanol B, as a proxy to provide a meaningful analysis for researchers in the field of anticancer drug discovery.
Executive Summary
Doxorubicin, a cornerstone of cancer chemotherapy, exhibits potent cytotoxic effects across a broad spectrum of malignancies. Its mechanisms of action are well-documented and include DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS). However, its clinical use is often limited by significant side effects, particularly cardiotoxicity.
This compound, a member of the bianthraquinone class of fungal metabolites, represents a potential alternative with a distinct mechanism of action. This guide presents available data on the cytotoxicity of Altersolanol B, a related compound, highlighting its pro-apoptotic effects mediated through the intrinsic mitochondrial pathway and modulation of key signaling cascades. The comparative data suggests that while doxorubicin may exhibit broader and more potent cytotoxicity at lower concentrations, this compound and related compounds may offer a more targeted approach with a potentially different safety profile.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Altersolanol B and doxorubicin against various cancer cell lines. It is important to note that IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Citation |
| Altersolanol B | MCF-7 (Breast Adenocarcinoma) | 5.5 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 21.3 | ||
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 1.1 - 9.908 | [1][2] |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.69 - 1.38 | [1][2] | |
| A549 (Lung Carcinoma) | > 20 | ||
| HCT116 (Colon Carcinoma) | 24.30 | [3] | |
| K562 (Chronic Myelogenous Leukemia) | 6.94 |
Mechanisms of Action and Signaling Pathways
This compound (Inferred from Altersolanol B and Alternol)
The cytotoxic effects of this compound and related bianthraquinones are primarily attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves:
-
Increased production of Reactive Oxygen Species (ROS): This appears to be a key initiating event.
-
Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.
-
Mitochondrial membrane potential disruption: Leading to the release of cytochrome c.
-
Caspase activation: Primarily through the activation of initiator caspase-9 and executioner caspase-3.
-
PARP cleavage: A hallmark of apoptosis.
-
Modulation of signaling pathways: Inhibition of the PI3K/AKT and p38/ERK MAPK pathways.
Caption: Inferred signaling pathway for this compound induced apoptosis.
Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted and involve both nuclear and cytoplasmic targets:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing superoxide radicals and other ROS, which cause oxidative damage to cellular components.
-
Induction of Apoptosis: Doxorubicin can trigger both the intrinsic and extrinsic apoptotic pathways.
Caption: Signaling pathways for Doxorubicin-induced apoptosis.
Experimental Protocols
The following are generalized protocols for the MTT and SRB assays, which are commonly used to assess cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
Caption: Workflow for a typical SRB cytotoxicity assay.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[4]
-
Washing: Wash the plates several times with water to remove TCA and air dry.[4]
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.[4]
-
Dye Solubilization: Add Tris base solution to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 and 565 nm.[5]
Conclusion
This guide provides a comparative overview of the cytotoxic properties of this compound (using Altersolanol B as a proxy) and doxorubicin. While doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities drive the search for novel anticancer agents. The data presented here suggests that bianthraquinones like this compound warrant further investigation. Their distinct mechanism of action, centered on the induction of apoptosis through the intrinsic pathway, may offer a therapeutic advantage, potentially with a different and more favorable side-effect profile. Further direct comparative studies are essential to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. jrmds.in [jrmds.in]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
The Elusive Structure-Activity Relationship of Alterporriol B Analogs: A Guide Based on Related Compounds
A comprehensive review of publicly available scientific literature reveals a notable gap in the current research landscape: to date, no studies have been published detailing the synthesis and systematic evaluation of Alterporriol B analogs to establish a definitive structure-activity relationship (SAR). While the structure of this compound, a red pigment isolated from Alternaria porri, has been elucidated, its biological activities and the effects of structural modifications remain largely unexplored in a systematic manner.[1]
This guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of closely related, naturally occurring Alterporriol compounds, particularly Alterporriol L. Furthermore, we will delve into the broader structure-activity relationships of the bianthraquinone class, to which Alterporriols belong, to offer valuable insights for the future design and evaluation of novel this compound analogs.
The Knowns: Structure of this compound and Bioactivity of a Close Relative, Alterporriol L
This compound is a bianthraquinone, a class of natural products characterized by a dimeric anthraquinone skeleton. Its chemical structure is presented below.
While data on this compound's bioactivity is scarce, a study on the related compound, Alterporriol L, provides significant clues into its potential therapeutic effects. Alterporriol L has demonstrated cytotoxic activity against human breast cancer cell lines, suggesting that this compound may possess similar properties.
Cytotoxicity of Alterporriol L
A key study investigated the cytotoxic effects of Alterporriol L on MCF-7 and MDA-MB-435 human breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay, revealing a dose-dependent inhibition of cell proliferation.[2]
| Compound | Cell Line | IC50 (µM)[2] |
| Alterporriol L | MCF-7 | 13.11 |
| Alterporriol L | MDA-MB-435 | 20.04 |
Unraveling the Mechanism: How Alterporriol L Induces Cancer Cell Death
Research into Alterporriol L's mechanism of action indicates that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[2] This process is triggered by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of the apoptotic cascade.[3][4][5]
The proposed signaling pathway for Alterporriol L-induced apoptosis is depicted below:
Caption: Proposed signaling pathway of Alterporriol L-induced apoptosis.
Experimental Protocols: A Closer Look at the Methodology
To aid researchers in the design of future studies on this compound and its potential analogs, a detailed protocol for the MTT cytotoxicity assay, a standard method for assessing cell viability, is provided below. This protocol is based on established methodologies.[6][7][8][9][10]
MTT Cytotoxicity Assay Protocol
Objective: To determine the cytotoxic effect of a compound on cultured mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the mitochondria of living cells where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Mammalian cells (e.g., MCF-7, MDA-MB-435)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (e.g., Alterporriol L or a synthetic analog)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the concentration of the test compound.
Future Directions: A Conceptual Workflow for this compound Analog Development
The absence of SAR data for this compound analogs presents a clear opportunity for future research. A logical workflow for the discovery and evaluation of novel, potent this compound-based compounds is outlined below.
Caption: Conceptual workflow for the development of this compound analogs.
This guide underscores the nascent state of research into the structure-activity relationship of this compound analogs. By leveraging the knowledge of related compounds and employing established experimental protocols, future research can systematically explore the therapeutic potential of this intriguing class of natural products. The insights from such studies will be invaluable for the design of novel and more effective anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural compound Alternol induces oxidative stress-dependent apoptotic cell death preferentially in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of Alterporriol B in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential molecular target of Alterporriol B, a bianthraquinone natural product, in the context of cancer therapy. Due to the limited publicly available data specifically on this compound, this guide draws upon the known mechanisms of the broader anthraquinone and bianthraquinone classes, and specifically on the closely related compound, Alterporriol L. The primary hypothesized molecular target for this compound is the mitochondrion, a central player in cellular metabolism and apoptosis.
This guide will compare the hypothesized action of this compound with other established mitochondria-targeting anticancer agents, provide detailed experimental protocols for target validation, and visualize key pathways and workflows.
Comparison of this compound with Alternative Mitochondria-Targeting Agents
Based on studies of related compounds like Alterporriol L, it is hypothesized that this compound exerts its anticancer effects by inducing mitochondrial dysfunction, leading to apoptosis.[1] This mechanism is shared by a class of compounds known as "mitocans."[2][3] Below is a comparison of the hypothesized activity of this compound with other well-characterized mitochondria-targeting agents.
| Compound | Chemical Class | Proposed Mitochondrial Mechanism | Cell Line | IC50 | Reference |
| This compound (Hypothesized) | Bianthraquinone | Induction of mitochondrial membrane potential loss, leading to apoptosis. | MCF-7 (Breast) | Not Available | - |
| Alterporriol L | Bianthraquinone | Induces changes in mitochondrial membrane potential, increases reactive oxygen species, and cytosolic free calcium.[1] | MCF-7 (Breast) | Not explicitly stated, but inhibits growth in a dose-dependent manner. | [1] |
| Betulinic Acid | Triterpenoid | Directly induces mitochondrial membrane permeabilization, leading to apoptosis. | Various | ~10-20 µM | [4] |
| VLX600 | Iron Chelator | Inhibits mitochondrial respiration, leading to energy crisis and cell death in quiescent tumor cells. | HCT116 (Colon) | ~1 µM | [4] |
| Metformin | Biguanide | Inhibits Complex I of the electron transport chain, leading to decreased ATP production and induction of apoptosis.[2] | Various | Millimolar range | [2] |
| Gamitrinib | Hsp90 Inhibitor | Targets mitochondrial Hsp90 (TRAP1), leading to mitochondrial dysfunction and apoptosis. | Various | Nanomolar to low micromolar range | [4] |
Experimental Protocols for Target Validation
Validating the mitochondrial targeting of this compound requires a series of robust experimental approaches. Below are detailed protocols for key assays.
Cellular Thermal Shift Assay (CETSA) for Mitochondrial Protein Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[5][6][7] This protocol is adapted for mitochondrial proteins.
Objective: To determine if this compound directly binds to a specific mitochondrial protein, thereby increasing its thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7) to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Mitochondrial Isolation: Lyse the cells by mechanical disruption (e.g., Dounce homogenization) in a mitochondrial isolation buffer. Perform differential centrifugation to pellet the mitochondria.
-
Protein Extraction: Resuspend the mitochondrial pellet in a lysis buffer containing a non-denaturing detergent (e.g., Triton X-100) to solubilize mitochondrial proteins. Centrifuge at high speed to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble mitochondrial proteins. Quantify the protein concentration. Analyze the abundance of the target mitochondrial protein at different temperatures using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.
Mitochondrial Membrane Potential (ΔΨm) Assay
A key indicator of mitochondrial dysfunction is the loss of mitochondrial membrane potential.[8] The JC-1 dye is commonly used for this purpose.
Objective: To measure the effect of this compound on the mitochondrial membrane potential of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane) for a desired duration.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 5 µg/mL) in the dark at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with a suitable buffer to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[9]
Seahorse XF Analyzer Assay for Mitochondrial Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[10][11][12][13]
Objective: To determine the effect of this compound on the mitochondrial respiration of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound for a specified duration.
-
Assay Preparation: A day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
In Vivo Xenograft Model
To validate the anticancer efficacy of this compound in a living organism, a xenograft mouse model is essential.[14][15][16][17][18]
Objective: To evaluate the in vivo antitumor activity of this compound and its effect on mitochondrial function in tumors.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment groups: vehicle control and this compound at different doses. Administer the treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified period.
-
Tumor Measurement: Measure the tumor volume periodically using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed for immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3) and markers of mitochondrial mass. Another portion can be used for ex vivo analysis of mitochondrial function or for Western blotting to assess the levels of key mitochondrial proteins.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway for this compound, a general experimental workflow for target validation, and the logical relationship of the validation process.
Caption: Hypothesized signaling cascade of this compound-induced apoptosis via mitochondrial disruption.
Caption: A streamlined workflow for the experimental validation of a mitochondrial-targeting compound.
Conclusion
While direct experimental evidence for the molecular target of this compound is currently lacking, the available information on related bianthraquinones strongly suggests a mechanism involving the induction of mitochondrial dysfunction. This guide provides a comprehensive framework for researchers to systematically investigate this hypothesis. By employing the detailed experimental protocols and following the logical workflow presented, scientists can effectively validate the molecular target of this compound and compare its efficacy with other mitochondria-targeting anticancer agents. Such validation is a critical step in the development of novel and effective cancer therapies.
References
- 1. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitocans Revisited: Mitochondrial Targeting as Efficient Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CETSA [cetsa.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. boa.unimib.it [boa.unimib.it]
- 14. Mitochondrial structural alterations in ovarian cancer patient-derived xenografts resistant to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrially targeted wild-type p53 induces apoptosis in a solid human tumor xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. embopress.org [embopress.org]
The Evolving Landscape of Alternaria Metabolites: A Comparative Efficacy Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of the biological activities of various secondary metabolites produced by the fungal genus Alternaria reveals a complex landscape of cytotoxic and therapeutic potential. This guide offers a comparative analysis of the efficacy of Alterporriol B and other notable Alternaria metabolites, drawing on available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative data for this compound remains limited, this analysis of its close analogs and other key Alternaria toxins provides a valuable framework for future research and development.
Unveiling the Bioactivity of Alternaria Metabolites
Alternaria species are prolific producers of a diverse array of secondary metabolites, many of which exhibit significant biological activities.[1] Among these, the alterporriols, a class of bianthraquinone derivatives, have garnered interest for their potential pharmacological applications. Concurrently, other well-studied Alternaria toxins, such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), are recognized for their widespread presence in food and feed, as well as their cytotoxic effects.[2][3][4]
Comparative Cytotoxicity: A Data-Driven Overview
To provide a clear comparison of the cytotoxic efficacy of various Alternaria metabolites, the following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from in vitro studies on different human cell lines. It is important to note the absence of specific IC50 data for this compound in the reviewed literature, necessitating a comparative look at its analogs, such as Alterporriol C and L.
| Metabolite | Cell Line | Assay | Concentration (µM) | Reference |
| Alterporriol C | MptpB | Enzyme Inhibition | 8.70 | [5] |
| Alterporriol L | MCF-7 (Breast Cancer) | MTT | - | [6] |
| Alternariol (AOH) | HepG2 (Liver Cancer) | Flow Cytometry | ~30.3 (EC50: 8-16 µg/mL) | [4] |
| Caco-2 (Colon Cancer) | Flow Cytometry | ~73.2 (EC50: 19 µg/mL) | [4] | |
| Alternariol Monomethyl Ether (AME) | HepG2 (Liver Cancer) | Flow Cytometry | ~14.8 (EC50: 4-5 µg/mL) | [4] |
| Caco-2 (Colon Cancer) | Flow Cytometry | ~22.0 - 84.5 (EC50: 6-23 µg/mL) | [4] | |
| Tenuazonic Acid (TeA) | HepG2 (Liver Cancer) | Flow Cytometry | ~202.8 - 481.7 (EC50: 40-95 µg/mL) | [4] |
| Caco-2 (Colon Cancer) | Flow Cytometry | ~304.2 - 456.3 (EC50: 60-90 µg/mL) | [4] |
Note: IC50 and EC50 values were converted to µM for comparison where possible. The original reported values are also provided. The entry for Alterporriol L did not specify a quantitative IC50 value in the abstract.
Experimental Protocols: A Closer Look at Cytotoxicity Testing
The data presented above are primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common method. The following provides a detailed, generalized protocol for such an assay, based on established methodologies.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compounds (Alternaria metabolites)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Alternaria metabolites in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Visualizing the Path of Inquiry: Experimental Workflow
The process of evaluating and comparing the efficacy of novel compounds like this compound involves a structured experimental workflow. The following diagram illustrates a typical path from compound isolation to comparative analysis.
Caption: A generalized workflow for the discovery, screening, and comparative analysis of a novel fungal metabolite like this compound.
Signaling Pathways: A Glimpse into the Mechanism of Action
While the specific signaling pathways affected by this compound are not yet elucidated, studies on other Alternaria metabolites provide insights into their potential mechanisms of action. For instance, some Alternaria toxins are known to induce apoptosis (programmed cell death) through the mitochondrial pathway. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
Caption: A simplified diagram of the mitochondrial pathway of apoptosis, a potential mechanism of action for some Alternaria metabolites.
Conclusion and Future Directions
The available data indicates that several Alternaria metabolites, including analogs of this compound, possess significant cytotoxic and enzyme-inhibitory activities. In particular, alternariol monomethyl ether (AME) demonstrates notable cytotoxicity against liver and colon cancer cell lines at lower concentrations compared to alternariol (AOH) and tenuazonic acid (TeA). The potent inhibitory activity of Alterporriol C against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) highlights the therapeutic potential within this class of compounds.
The lack of specific efficacy data for this compound underscores a critical knowledge gap. Future research should prioritize the isolation and comprehensive biological evaluation of this compound. Direct, head-to-head comparative studies of this compound against other Alternaria metabolites using standardized experimental protocols are essential to accurately determine its relative efficacy and potential as a lead compound for drug development. Further investigation into the mechanisms of action, including the specific signaling pathways modulated by these compounds, will be crucial for unlocking their full therapeutic promise.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterporriol-Type Dimers from the Mangrove Endophytic Fungus, Alternaria sp. (SK11), and Their MptpB Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Anticancer Effects of Alterporriol B and Related Compounds: A Comparative Guide
Initial investigations into the reproducibility of the anticancer effects of Alterporriol B have revealed a significant lack of multiple, independent studies on this specific compound. However, substantial research exists for closely related tetrahydroanthraquinones, namely Altersolanol B and Alternol/Alteronol. This guide provides a comparative analysis of the reported anticancer activities of these compounds to offer insights into the potential reproducibility of this class of molecules.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Altersolanol B and Alternol across various cancer cell lines. This data is compiled from different studies, providing a basis for comparing their anticancer efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Altersolanol B | MCF-7 (ER+ Breast Adenocarcinoma) | 5.5 | [1] |
| Altersolanol B | MDA-MB-231 (ER- Breast Adenocarcinoma) | 21.3 | [1] |
| Alternol | Prostate Cancer Cells (LNCaP, C4-2, PC-3, 22RV1) | Not Specified | [2][3] |
| Alternol | Murine Melanoma (B16F0, B16F10) | Not Specified | [2][3] |
| Alternol | Human Pancreatic Cancer (PANC-1, BxPC3) | Not Specified | [2][3] |
| Alteronol | Human Breast Cancer (T47D) | Not Specified | [2][3] |
| Alteronol | Murine Breast Cancer (4T1) | Not Specified | [2][3] |
Note: While specific IC50 values for Alternol and Alteronol were not provided in the reviewed literature, the studies consistently report dose-dependent inhibition of cancer cell proliferation.[2][3]
Mechanisms of Action: Signaling Pathways
The anticancer effects of Altersolanol B and Alternol are attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Altersolanol B in MCF-7 Breast Cancer Cells
Altersolanol B has been shown to induce intrinsic apoptosis in MCF-7 cells by modulating several signaling pathways.[1] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This leads to the activation of caspase-9 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1]
Furthermore, Altersolanol B disrupts the PI3K/AKT and p38/ERK MAPK signaling pathways.[1] It downregulates the phosphorylation of AKT and the transcription factor FOXO1, while upregulating the tumor suppressor PTEN.[1] The compound also inhibits the phosphorylation of MEK1/2 and ERK1/2, while promoting the phosphorylation of MKK4 and p38.[1]
Alternol/Alteronol in Various Cancer Cells
Studies on Alternol and Alteronol have demonstrated their ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[2][3] In murine melanoma cells, Alternol induces S phase arrest, while in human breast cancer cells, Alteronol leads to G2 phase arrest.[2][3] This cell cycle disruption is associated with the upregulation of the CDK inhibitory protein p21cip1/waf1 and the downregulation of key cell cycle regulators like CDK2, PCNA, CDC2, and cyclin B1.[2][3]
Apoptosis induction by Alternol is linked to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2 and survivin.[2][3] A key mechanism identified is the ROS-dependent activation of Bax.[2][3]
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and potentially replicating the observed anticancer effects.
Cell Viability and Proliferation Assays
A common method to assess the cytotoxic and antiproliferative effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Apoptosis Detection
Apoptosis is often evaluated using techniques such as flow cytometry and immunofluorescence.[4] Flow cytometry can be used to quantify apoptotic cells after staining with annexin V and propidium iodide. Immunofluorescence can visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, after staining with dyes like Hoechst.[4] Western blotting is also employed to measure the expression levels of key apoptosis-related proteins.[1]
Signaling Pathway Analysis
Western blotting is the primary technique used to investigate the modulation of signaling pathways. This method allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms, within cell lysates. By comparing the protein levels in treated versus untreated cells, researchers can determine the impact of the compound on various signaling cascades.[1]
Conclusion
While a direct assessment of the reproducibility of this compound's anticancer effects is currently not possible due to the limited number of studies, the available data on the closely related compounds, Altersolanol B and Alternol/Alteronol, show consistent trends. Both classes of compounds demonstrate dose-dependent inhibition of cancer cell proliferation and induction of apoptosis. The underlying mechanisms appear to involve the modulation of critical signaling pathways such as PI3K/AKT and MAPK, and the regulation of key proteins involved in cell cycle control and apoptosis.
The consistency in the reported mechanisms of action across different studies and cancer cell lines for these related compounds suggests that the anticancer effects of this class of tetrahydroanthraquinones may be reproducible. However, to definitively establish the reproducibility of this compound's effects, further independent studies on this specific compound are required. Researchers aiming to replicate or build upon these findings should pay close attention to the detailed experimental protocols provided in the original publications.
References
- 1. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions [frontiersin.org]
- 4. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alterporriol B: Unraveling the Correlation Between Laboratory and Living Systems
A comprehensive comparison of in vitro and in vivo studies for Alterporriol B is currently hampered by a notable lack of specific published research on this particular compound. While the existence of this compound, a red pigment isolated from the fungus Alternaria porri, is documented, detailed investigations into its biological activities in both laboratory settings and living organisms appear to be limited.
Scientific literature readily provides information on a range of other compounds from the alterporriol family, such as Alterporriol A, C, L, and S. These related molecules, which share a common bianthraquinone core structure, have been investigated for various biological effects, including cytotoxic and antimicrobial properties. However, specific quantitative data from in vitro assays and corresponding in vivo animal studies for this compound are not sufficiently available to construct a direct and detailed comparative guide as requested.
This guide, therefore, will provide a framework for understanding the correlation between in vitro and in vivo studies using the broader context of the alterporriol class and similar natural products. It will outline the typical experimental approaches, present hypothetical data tables, and visualize relevant biological pathways and workflows that would be essential for a comprehensive evaluation of this compound, should such data become available.
Bridging the Gap: From Cell Cultures to Animal Models
The journey of a potential therapeutic agent from a laboratory discovery to a clinical candidate relies on a crucial step: correlating the effects observed in a controlled in vitro environment with the complex biological responses in a living organism (in vivo). This correlation is fundamental to predicting a compound's efficacy and safety.
In Vitro Evaluation: The Initial Litmus Test
In vitro studies are the first-line assessment of a compound's biological activity. These experiments are performed on isolated cells, tissues, or enzymes outside of a living organism. For a compound like this compound, typical in vitro investigations would include:
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cancer cells.
-
Mechanism of Action Studies: To understand how the compound exerts its effects at a molecular level, such as inducing apoptosis (programmed cell death) or inhibiting specific signaling pathways.
-
Enzyme Inhibition Assays: To assess the compound's ability to block the activity of enzymes crucial for disease progression.
In Vivo Evaluation: The Whole-System Response
Positive in vitro results pave the way for in vivo studies, which are conducted in animal models. These studies are critical for understanding a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the compound's effect on the body). Key in vivo experiments would involve:
-
Animal Models of Disease: Testing the compound's efficacy in reducing tumor growth or mitigating disease symptoms in animals.
-
Toxicity Studies: To determine the safe dosage range and identify any potential adverse effects.
-
Pharmacokinetic Analysis: To measure the concentration of the compound in the blood and tissues over time.
Hypothetical Data Presentation for this compound
In the absence of specific data for this compound, the following tables illustrate how quantitative data from in vitro and in vivo studies would be presented for a comparative analysis.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical In Vivo Antitumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | Data not available | Data not available |
| Positive Control | Data not available | Data not available |
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments that would be used to evaluate this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to different treatment groups (vehicle control, this compound, positive control). The treatment is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control.
Visualizing the Science: Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: A conceptual diagram illustrating a potential mechanism of this compound-induced apoptosis.
Investigating Synergistic Effects of Alterporriol B with Chemotherapy Drugs: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comprehensive overview of the potential synergistic effects of Alterporriol B when used in combination with conventional chemotherapy drugs. As the body of research on this compound is continually evolving, this document summarizes the current landscape, outlines standard experimental protocols for assessing synergy, and provides a framework for future investigations.
Introduction to this compound and Cancer Therapy
This compound is a naturally occurring compound that has garnered interest in the scientific community for its potential biological activities. In the context of cancer, the exploration of combination therapies is a critical strategy to enhance the efficacy of existing treatments, overcome drug resistance, and potentially reduce dose-limiting toxicities. The central hypothesis is that this compound may act synergistically with established chemotherapy agents, leading to a therapeutic effect that is greater than the sum of the individual drugs.
While direct and extensive studies on the synergistic effects of this compound with chemotherapy drugs are limited in publicly available literature, this guide provides the foundational knowledge and standardized methodologies required to investigate such potential interactions. The information presented herein is based on established principles of drug synergy assessment and the known mechanisms of related compounds.
Experimental Protocols for Assessing Drug Synergy
The determination of synergy between two or more compounds requires rigorous experimental design and quantitative analysis. The following are standard methodologies employed in preclinical studies.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two drugs.[1][2][3]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction (synergistic, additive, or antagonistic).[3]
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in 96-well microplates.[1][2]
-
Drug Dilution: Serial dilutions of this compound are prepared horizontally across the plate, while serial dilutions of the chemotherapy drug (e.g., Doxorubicin, Cisplatin, Paclitaxel) are prepared vertically. This creates a matrix of varying concentration combinations.[2][3]
-
Incubation: Cells are incubated with the drug combinations for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) or IC50 (half-maximal inhibitory concentration) is determined for each drug alone and in combination. The FICI is then calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [5]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[3]
-
Calculation of the Combination Index (CI)
The Combination Index (CI) method, based on the Chou-Talalay method, is another robust approach to quantify drug interactions.[6][7][8]
Objective: To determine if a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[6][7]
Methodology:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is analyzed using software like CompuSyn, which is based on the median-effect equation.[7][8]
-
CI Calculation: The software calculates CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).
In Vivo Synergy Assessment: Xenograft Models
To validate in vitro findings, in vivo studies using animal models are essential.[9][10][11]
Objective: To evaluate the synergistic antitumor efficacy of this compound and a chemotherapy drug in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are typically used.[12]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.[10][11]
-
Treatment Groups: Mice are randomized into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy drug alone
-
Combination of this compound and the chemotherapy drug[9]
-
-
Drug Administration: The drugs are administered according to a predetermined schedule and route.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each group. Synergy is determined if the TGI of the combination group is significantly greater than the TGI of the individual drug groups. Statistical methods can be applied to assess the significance of the observed synergy.[9][13]
Potential Signaling Pathways for Synergistic Interaction
While the specific mechanisms of this compound are under investigation, related compounds like Altersolanol B have been shown to modulate key cancer-related signaling pathways.[14] Investigating these pathways for this compound in combination with chemotherapy could reveal the basis of any synergistic effects.
A hypothetical signaling pathway that could be investigated for synergistic effects is presented below. This diagram illustrates potential points of convergence where this compound and a chemotherapy drug might exert a combined, enhanced anti-cancer effect.
Caption: Hypothetical signaling pathway for synergistic action.
Experimental Workflow for Synergy Investigation
The following diagram outlines a logical workflow for a comprehensive investigation into the synergistic effects of this compound with a chemotherapy drug.
Caption: A typical experimental workflow for drug synergy studies.
Data Presentation: A Template for Future Findings
While specific data for this compound is not yet available, the following tables provide a template for how quantitative data on synergistic effects should be presented for clear comparison.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy Drugs
| Cancer Cell Line | Chemotherapy Drug | IC50 (Drug Alone, µM) | IC50 (this compound Alone, µM) | Combination IC50 (Drug, µM) | Combination IC50 (this compound, µM) | Combination Index (CI) at ED50 | Interaction |
| e.g., MCF-7 | e.g., Doxorubicin | Data | Data | Data | Data | Data | e.g., Synergy |
| e.g., A549 | e.g., Cisplatin | Data | Data | Data | Data | Data | e.g., Additive |
| e.g., HCT116 | e.g., Paclitaxel | Data | Data | Data | Data | Data | e.g., Synergy |
Table 2: In Vivo Efficacy of this compound and Chemotherapy Drug Combination in Xenograft Models
| Cancer Model | Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Chemo Alone |
| e.g., MCF-7 Xenograft | Control | Data | - | - | - |
| This compound | Data | Data | Data | - | |
| Chemotherapy Drug | Data | Data | Data | - | |
| Combination | Data | Data | Data | Data |
Conclusion
The investigation of synergistic interactions between novel compounds like this compound and standard-of-care chemotherapy is a promising avenue in cancer research. Although specific experimental data on this combination is not yet prevalent, the established methodologies for assessing synergy provide a clear path forward for researchers. The protocols and frameworks presented in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to the development of more effective and less toxic cancer therapies. Future research in this area is highly encouraged to elucidate the full therapeutic potential of this compound in combination with chemotherapy.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkerboard assays [bio-protocol.org]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Calculation of combination index (CI) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alterporriol B and Synthetic Anthraquinones in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Alterporriol B, a naturally occurring bianthraquinone, with several classes of synthetic anthraquinones. The information is curated from various experimental studies to offer a comprehensive overview of their cytotoxic, antimicrobial, and enzyme-inhibiting properties.
Executive Summary
This compound and its related natural bianthraquinones, isolated from fungal sources, demonstrate significant biological activities, particularly in cytotoxicity against cancer cell lines. Synthetic anthraquinones, a broad and versatile class of compounds, have been extensively developed and exhibit a wide spectrum of effects, including potent anticancer and antimicrobial activities, often through mechanisms like topoisomerase II inhibition. While direct comparative studies under identical conditions are limited, this guide consolidates available data to draw meaningful comparisons in key performance areas.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of natural alterporriols (as representative analogues of this compound) and various synthetic anthraquinones.
Note: The data presented below is compiled from different studies. Direct comparison of absolute values should be done with caution as experimental conditions may vary between studies.
Table 1: Cytotoxicity (IC50) of Natural and Synthetic Anthraquinones Against Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Natural Bianthraquinone | Altersolanol A | HCT-116 (Colon) | 9.0 | Not Specified |
| MCF-7 (Breast) | 7.2 | Not Specified | ||
| Synthetic Anthraquinone | 1,4-disubstituted derivative | DU-145 (Prostate) | 10.2 | Not Specified |
| HT-29 (Colon) | 8.5 | Not Specified | ||
| Synthetic Anthraquinone | 3-(3-alkylaminopropoxy) derivative | PC3 (Prostate) | 7.64 | Not Specified |
| Synthetic Anthraquinone | 1-hydroxy-3-(3-alkylaminopropoxy) derivative | PC3 (Prostate) | 8.89 | Not Specified |
| Synthetic Anthraquinone | 2,6-diamidoanthraquinone | Telomerase Inhibition | 0.1 | Mitoxantrone |
Table 2: Antimicrobial Activity (MIC) of Anthraquinones
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) |
| Natural Anthraquinone | Emodin | Staphylococcus aureus (MRSA) | 4 |
| Synthetic Anthraquinone | Imidazothiazole-benzoxazepine derivative (6l) | Staphylococcus aureus (MRSA) | 3.125 - 6.25 |
| Synthetic Anthraquinone | Pyrazole derivative (17d) | Staphylococcus aureus (MRSA) | 0.0625 |
| Synthetic Anthraquinone | Pyrazole derivative (17d) | Vancomycin-Intermediate S. aureus (VISA) | 0.0313 |
Key Mechanisms of Action
Cytotoxicity and Apoptosis Induction
Many anthraquinones, both natural and synthetic, exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway, which involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes.
Topoisomerase II Inhibition
A primary mechanism for many synthetic anthraquinone anticancer drugs is the inhibition of topoisomerase II. These drugs intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to double-strand breaks, ultimately triggering cell death.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Alterporriol B
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Alterporriol B, a red pigment isolated from Alternaria porri. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.
Key Safety and Hazard Information
This compound is a hazardous substance with multiple risk factors. The following table summarizes crucial data from its Safety Data Sheet (SDS).
| Category | Information |
| Hazards | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, suspected of causing genetic defects, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Incompatible Materials | Information not available. General best practice is to avoid mixing with strong acids/alkalis or strong oxidizing/reducing agents. |
| Accidental Release | Take off immediately all contaminated clothing. Rinse skin with water/shower. For eyes, rinse out with plenty of water and immediately call an ophthalmologist. If swallowed, make the victim drink water (two glasses at most). |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid form or in a solution, requires meticulous adherence to safety protocols and waste management regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or mixed with other reagents.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is crucial to prevent unintentional hazardous reactions.
2. Preparing for Disposal:
-
Select Appropriate Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The label should include "Hazardous Waste," the name "this compound," and detail all other components of the waste stream.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and safety goggles, when handling this compound waste.[1]
3. Disposal of Solid this compound:
-
Packaging: Carefully place solid this compound waste into the designated hazardous waste container.
-
Labeling: Ensure the container is accurately and securely labeled.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Disposal of this compound in Solution:
-
Solvent Consideration: The disposal route will be dictated by the solvent used. Halogenated and non-halogenated solvents must be segregated into their respective waste streams.
-
Labeling and Storage: As with solid waste, ensure the container is properly labeled with all components and stored in a safe, designated area.
5. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, are considered contaminated.
-
These materials must be placed in a sealed, labeled hazardous waste container for disposal.
6. Waste Collection and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Adhere to all federal, state, and local regulations for hazardous waste disposal.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Alterporriol B
For Researchers, Scientists, and Drug Development Professionals
Alterporriol B is a red pigment isolated from the fungus Alternaria porri.[1] It belongs to the bianthraquinone class of molecules.[1] Related compounds, such as Alterporriol L, and other fungal pigments have demonstrated cytotoxic activities, suggesting that this compound should be handled with caution as a potentially hazardous substance.[2][3][4]
Hazard Identification and Classification
Based on the characteristics of analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Aquatic Toxicity: May be toxic to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Two pairs of chemotherapy-grade gloves are recommended to provide a barrier against potential dermal absorption. Change gloves frequently and immediately if contaminated. |
| Body | Disposable Lab Coat with Knit Cuffs | A dedicated, disposable lab coat prevents contamination of personal clothing. Knit cuffs provide a better seal around gloves. |
| Eyes | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | N95 or Higher Respirator | To be used when handling the powder form to prevent inhalation of aerosolized particles. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential for safety and to maintain the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the compound name, CAS number (88901-69-3), and hazard symbols.[1]
-
Log the compound into the laboratory's chemical inventory.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed to prevent contamination and exposure.[6]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
3. Preparation and Use:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, it must be decontaminated thoroughly.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before cleaning up the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all spill cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 10% bleach solution followed by a water rinse).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure to others.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
2. Decontamination of Reusable Equipment:
-
Reusable equipment should be decontaminated immediately after use.
-
A common procedure involves rinsing with a solvent that dissolves this compound, followed by washing with a laboratory detergent and then rinsing with water. The initial solvent rinse should be collected as hazardous liquid waste.
3. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[7]
-
Follow all institutional, local, state, and federal regulations for the disposal of cytotoxic chemical waste.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxic effects of a compound like this compound on a cancer cell line (e.g., MCF-7 breast cancer cells), as this is a primary concern for this class of molecules.[2]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxicity and anticancer mechanisms of alterporriol L, a marine bianthraquinone, against MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Pigments and Their Prospects in Different Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pigments with antimicrobial and cytotoxic activities from the coprophilous fungus Fusarium solani isolated from horse dung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
